5-Chloro-3-methylpyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-chloro-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNDJNHLMAFNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625392 | |
| Record name | 5-Chloro-3-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-46-4 | |
| Record name | 5-Chloro-3-methylpicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid from 5-chloro-3-methylpyridine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid from its nitrile precursor, 5-chloro-3-methylpyridine-2-carbonitrile. The primary method detailed is the hydrolysis of the nitrile group under basic conditions. This document outlines the experimental protocol, presents key quantitative data, and visualizes the chemical transformation and experimental workflow.
Reaction Principle
The conversion of 5-chloro-3-methylpyridine-2-carbonitrile to this compound is achieved through the hydrolysis of the nitrile functional group.[1][2][3] This reaction can be catalyzed by either acid or base, with basic hydrolysis being a common and effective method.[2][3] In the presence of a strong base like sodium hydroxide (NaOH), the nitrile is converted to a carboxylate salt, which is then protonated by the addition of an acid to yield the final carboxylic acid product.[3][4]
Chemical Reaction Pathway
The overall chemical transformation is depicted below:
References
An In-depth Technical Guide to 5-Chloro-3-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-methylpyridine-2-carboxylic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the carboxylic acid group, the chlorine atom, and the methyl group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of the listed values are predicted and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| CAS Number | 886365-46-4 | [2][3] |
| Appearance | Solid (predicted) | [4] |
| Boiling Point | 323.9 ± 37.0 °C (Predicted) | [4] |
| Density | 1.390 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.04 ± 0.37 (Predicted) | [4] |
| Storage Temperature | 2-8°C under inert gas | [4] |
Synthesis and Experimental Protocols
The most commonly cited method for the synthesis of this compound is the hydrolysis of 5-chloro-3-methylpicolinonitrile.[1]
Synthesis of this compound from 5-Chloro-3-methylpicolinonitrile[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), add a 5.0 M aqueous solution of sodium hydroxide (110 mL, 550 mmol).
-
Reflux: Heat the resulting mixture to reflux at 90°C and maintain for 18 hours.
-
Workup:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water.
-
Adjust the pH of the solution to 4 by the addition of 5 M hydrochloric acid.
-
Filter the resulting precipitate and set it aside.
-
Extract the filtrate with ethyl acetate (2x).
-
Re-acidify the aqueous layer to pH 4 with 5 M HCl and extract again with ethyl acetate (2x).
-
-
Purification: Combine all ethyl acetate extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Drying: Dry the combined solid product in a high vacuum oven at 40°C for 12 hours to yield 5-chloro-3-methylpicolinic acid.
Analytical Data
The following analytical data has been reported for this compound:
| Analysis | Result |
| LC/MS (ESI+) | m/z = 172.0 (M+H)⁺[1][2] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)[1][2] |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound.
However, the broader class of pyridine carboxylic acid derivatives has been extensively studied and shown to exhibit a wide range of biological activities.[1][5] These activities are often attributed to the ability of the pyridine ring to engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group can act as a hydrogen bond donor/acceptor and coordinate with metal ions in enzyme active sites.[1]
Derivatives of pyridine carboxylic acids have been investigated as:
-
Enzyme Inhibitors: Including inhibitors of cyclooxygenase (COX-1 and COX-2), IRAK4, and ASK1.[1]
-
Antimicrobial Agents: Some pyridine and pyrazine carboxylic acid isosteres have shown antimycobacterial activity.[6]
Due to the lack of specific data for this compound, a diagram of a specific signaling pathway cannot be provided at this time. Further research is required to elucidate its biological targets and mechanism of action.
Experimental Workflows
The general workflow for the synthesis and characterization of this compound is outlined below.
Caption: General workflow for synthesis and analysis.
Conclusion
This compound is a readily synthesizable compound with potential for further chemical exploration. This guide provides foundational knowledge of its properties and synthesis. The lack of data on its biological activity highlights an opportunity for future research to uncover its potential applications in drug discovery and other scientific fields. Researchers are encouraged to perform experimental validation of the predicted physicochemical properties and to investigate its biological profile.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886365-46-4 [chemicalbook.com]
- 4. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectroscopic data for 5-Chloro-3-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Chloro-3-methylpyridine-2-carboxylic acid. While extensive searches were conducted, specific experimental ¹³C NMR data for this compound could not be located in the available resources. This document details the experimental protocols for acquiring such data and presents the known ¹H NMR data in a structured format.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides key insights into the arrangement of protons within the molecule. The data, acquired using a 400 MHz spectrometer with deuterated chloroform (CDCl₃) as the solvent, is summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.29 | broad singlet | - | 1H, -COOH |
| 8.41 | doublet | 1.76 | 1H, H-6 |
| 7.73 | doublet | 1.76 | 1H, H-4 |
| 2.75 | singlet | - | 3H, -CH₃ |
This data corresponds to the structural assignment of the protons on the pyridine ring and the methyl and carboxylic acid functional groups.
Experimental Protocols
The following section outlines a detailed, generalized methodology for obtaining high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The following steps are recommended:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the solution is free of any particulate matter, as this can negatively affect the spectral quality. Filtration through a small plug of glass wool may be necessary.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following is a general workflow for acquiring NMR data on a modern spectrometer:
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This process can be performed manually or automatically.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.
-
Parameter Setup: Set the appropriate acquisition parameters, including the pulse sequence, number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition: Initiate the acquisition process to collect the Free Induction Decay (FID).
-
Data Processing: The FID is then subjected to Fourier transformation to generate the NMR spectrum. This is followed by phase and baseline correction, and referencing of the chemical shifts. Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0 ppm.
Visualizing Spectroscopic Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Correlation of ¹H NMR signals to the chemical structure.
Caption: A generalized workflow for an NMR experiment.
Mass Spectrometry Analysis of 5-Chloro-3-methylpyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-Chloro-3-methylpyridine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines its molecular properties, a generalized experimental protocol for its analysis by liquid chromatography-mass spectrometry (LC-MS), and a theoretical examination of its fragmentation patterns.
Compound Overview
This compound, with the chemical formula C₇H₆ClNO₂, has a molecular weight of 171.58 g/mol .[1][2][3] Its structure consists of a pyridine ring substituted with a chlorine atom, a methyl group, and a carboxylic acid group. The presence of these functional groups dictates its behavior in a mass spectrometer. The CAS number for this compound is 886365-46-4.[1][2][3][4]
Mass Spectrometric Data
Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound. In positive ion mode ESI-MS, the molecule is expected to be protonated, primarily at the pyridine nitrogen atom, to form the [M+H]⁺ ion.
| Ion Description | Theoretical m/z | Observed m/z (ESI+) |
| [M+H]⁺ | 172.03 | 172.0[1] |
M represents the neutral molecule.
Theoretical Fragmentation Pathway
A significant initial fragmentation step for protonated carboxylic acids is the loss of water (H₂O), resulting in an acylium ion.[5][6] Another common fragmentation is the loss of formic acid (HCOOH) or the sequential loss of water and carbon monoxide (CO).
Caption: Theoretical fragmentation pathway of protonated this compound.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
The following is a generalized protocol for the analysis of this compound using LC-MS with an ESI source. This protocol is based on common practices for the analysis of small polar molecules.
4.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and quantification.
-
Sample Matrix: For samples in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
4.2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
4.3. Mass Spectrometry (MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Cone Gas Flow: 50-100 L/hr (Nitrogen).
-
Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-500) to detect the parent ion and potential fragment ions. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound can be visualized as a series of sequential steps from sample preparation to data interpretation.
Caption: General experimental workflow for LC-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While experimental data on its fragmentation is limited, theoretical pathways can be postulated based on its chemical structure. The provided generalized LC-MS protocol serves as a starting point for method development for the identification and quantification of this compound. For definitive structural elucidation, further experiments, such as tandem mass spectrometry (MS/MS), would be required to generate and analyze specific fragment ions.
References
- 1. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886365-46-4 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Chloro-3-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 5-Chloro-3-methylpyridine-2-carboxylic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide focuses on the predicted vibrational modes based on the analysis of its constituent functional groups: a carboxylic acid, a substituted pyridine ring, and a chloro-substituent. This document outlines the expected spectral features, provides detailed experimental protocols for sample analysis, and includes workflow diagrams for clarity.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is expected to be complex, exhibiting characteristic absorption bands from the carboxylic acid group, the pyridine ring, the methyl group, and the carbon-chlorine bond. The presence of strong intermolecular hydrogen bonding, typical for carboxylic acids, is predicted to cause significant broadening of the O-H stretching vibration.
The following table summarizes the predicted key infrared absorption bands, their corresponding vibrational modes, and expected wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity | Notes |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, very broad | This broadness is a hallmark of hydrogen-bonded carboxylic acid dimers.[1][2][3][4][5] |
| 3100 - 3000 | C-H stretch | Aromatic (Pyridine Ring) | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |
| 2980 - 2850 | C-H stretch | Methyl Group | Medium | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |
| 1725 - 1680 | C=O stretch | Carboxylic Acid | Strong, sharp | The exact position can be influenced by conjugation with the pyridine ring.[1][3] |
| 1610 - 1575 | C=C and C=N stretch | Pyridine Ring | Medium to Strong | Vibrations characteristic of the pyridine ring structure. |
| 1520 - 1465 | C=C and C=N stretch | Pyridine Ring | Medium to Strong | Further characteristic vibrations of the pyridine ring. |
| 1440 - 1395 | O-H bend | Carboxylic Acid | Medium | In-plane bending of the O-H group.[2] |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[2] |
| 950 - 910 | O-H bend | Carboxylic Acid | Medium, broad | Out-of-plane bending of the O-H group, often broadened by hydrogen bonding.[2] |
| 850 - 550 | C-Cl stretch | Chloro-substituent | Medium to Strong | The C-Cl stretching vibration in aromatic compounds typically falls in this region. |
Experimental Protocols
To obtain an infrared spectrum of this compound, which is a solid at room temperature, two common methods are recommended: Potassium Bromide (KBr) pellet transmission spectroscopy and Attenuated Total Reflectance (ATR) spectroscopy.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a matrix of dry potassium bromide and pressing it into a transparent pellet.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven
-
Spatula and analytical balance
-
Sample of this compound
Procedure:
-
Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at approximately 110°C for several hours and cooling it in a desiccator. Moisture in the KBr will lead to broad absorption bands in the O-H stretching region, which can interfere with the sample spectrum.[6]
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.[7][8]
-
Grinding: Transfer the weighed sample and KBr to an agate mortar. Grind the mixture gently at first to break up larger particles of the sample, then grind vigorously for several minutes until the mixture is a fine, homogeneous powder.[4] This reduces light scattering and ensures a uniform dispersion.
-
Pellet Formation: Carefully transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes.[6] The pressure causes the KBr to flow and form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded beforehand.
Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.[9][10]
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and soft laboratory wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric or instrumental absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.[11]
-
Applying Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal. Consistent and adequate pressure is crucial for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Collect the infrared spectrum of the sample. The typical spectral range is 4000-650 cm⁻¹.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a soft wipe and a suitable solvent like isopropanol.[11]
Visualizations
The following diagrams illustrate the logical workflows for the analysis and preparation of this compound for IR spectroscopy.
Caption: Workflow for IR spectral analysis.
Caption: Functional group contributions to the IR spectrum.
References
- 1. A new insight into the vibrational analysis of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 5. echemi.com [echemi.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
The Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic Acid: A Technical Guide
This whitepaper provides a detailed overview of a key synthetic route for 5-Chloro-3-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. While the specific historical discovery and initial synthesis of this compound are not prominently documented in readily available literature, a well-established and high-yield synthetic protocol is presented here. This guide offers detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow.
Chemical Properties and Identification
| Property | Value | Source |
| CAS Number | 886365-46-4 | [1][2][3][4] |
| Molecular Formula | C₇H₆ClNO₂ | [5][3] |
| Molecular Weight | 171.58 g/mol | [5][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Chloro-3-methylpicolinic acid, 2-Carboxy-5-chloro-3-methylpyridine | [3] |
| Physical Form | Solid | [1] |
| Storage Temperature | Refrigerator, under inert gas (Nitrogen or Argon) at 2-8°C | [1][3] |
Synthesis via Hydrolysis of 5-Chloro-3-methylpicolinonitrile
A prevalent and effective method for the synthesis of this compound involves the hydrolysis of 5-chloro-3-methylpicolinonitrile. This procedure is notable for its high yield and straightforward workup.
Experimental Protocol
The synthesis begins with the reflux of 5-chloro-3-methylpicolinonitrile in the presence of sodium hydroxide and ethanol. The nitrile group is hydrolyzed to a carboxylate salt, which is then protonated by acidification to yield the final carboxylic acid.
Materials:
-
5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol)
-
Ethanol (EtOH) (100 mL)
-
5.0 N Sodium Hydroxide (NaOH) (110 mL, 550 mmol)
-
5 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
A solution of 5-chloro-3-methylpicolinonitrile in ethanol is prepared in a suitable reaction vessel.
-
5.0 N sodium hydroxide is added to the solution.
-
The resulting mixture is heated to reflux at 90°C for 18 hours.
-
After cooling to room temperature, the reaction mixture is concentrated to reduce the volume.
-
The concentrated mixture is diluted with water.
-
The pH of the solution is adjusted to 4 by the addition of 5 N HCl, leading to the precipitation of a solid.
-
The precipitated solid is collected by filtration and set aside.
-
The filtrate is extracted twice with ethyl acetate.
-
The aqueous layer is re-acidified to pH 4 with 5N HCl and extracted again twice with ethyl acetate.
-
All ethyl acetate extracts are combined, dried, and concentrated.
-
The solid obtained from the workup steps is combined with the initially filtered solid and dried in a high vacuum oven at 40°C for 12 hours.[5]
This process yields 5-chloro-3-methylpicolinic acid as the final product.[5]
Synthesis Workflow
References
- 1. This compound | 886365-46-4 [sigmaaldrich.com]
- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886365-46-4 [chemicalbook.com]
- 3. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID CAS#: 886365-46-4 [m.chemicalbook.com]
- 5. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: 5-Chloro-3-methylpicolinic Acid (CAS Number 886365-46-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-methylpicolinic acid, identified by the CAS number 886365-46-4, is a heterocyclic carboxylic acid.[1][2][3][4] Structurally, it is a pyridine derivative characterized by a carboxylic acid group at the 2-position, a methyl group at the 3-position, and a chlorine atom at the 5-position.[5] This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmacologically active molecules. Its significance in medicinal chemistry is highlighted by its use as a key intermediate in the synthesis of inhibitors targeting β-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease.
Chemical Structure and Identification
The chemical structure and identity of 5-Chloro-3-methylpicolinic acid are well-defined by its systematic nomenclature and various chemical identifiers.
-
IUPAC Name: 5-chloro-3-methylpyridine-2-carboxylic acid[6]
-
Synonyms: 5-Chloro-3-methylpicolinic acid, 5-Chloro-3-methyl-2-pyridinecarboxylic acid, 2-Pyridinecarboxylic acid, 5-chloro-3-methyl-[5]
-
SMILES: CC1=C(C(=O)O)N=CC=C1Cl
-
InChI Key: QQNDJNHLMAFNJI-UHFFFAOYSA-N
Physicochemical Properties
A comprehensive summary of the known and predicted physicochemical properties of 5-Chloro-3-methylpicolinic acid is provided below. While experimental data for some properties are limited, predicted values from computational models offer valuable insights.
| Property | Value | Source |
| Physical Form | White to off-white solid | Multiple supplier catalogs |
| Molecular Weight | 171.58 g/mol | [1][5] |
| Boiling Point (Predicted) | 323.9 ± 37.0 °C | [5] |
| Density (Predicted) | 1.390 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 3.04 ± 0.37 | [5] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [5][7] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 5-Chloro-3-methylpicolinic acid has been reported.[1] The synthesis involves the hydrolysis of 5-chloro-3-methylpicolinonitrile.
Synthesis of 5-Chloro-3-methylpicolinic acid from 5-chloro-3-methylpicolinonitrile[1]
Materials:
-
5-chloro-3-methylpicolinonitrile
-
Ethanol (EtOH)
-
5.0 N Sodium Hydroxide (NaOH) solution
-
5 N Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
Procedure:
-
A solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL) is prepared.
-
To this solution, 5.0 N NaOH (110 mL, 550 mmol) is added.
-
The resulting mixture is heated to reflux at 90°C for 18 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is diluted with water, and the pH of the solution is adjusted to 4 by the addition of 5 N HCl.
-
The precipitated solid is collected by filtration.
-
The filtrate is extracted with ethyl acetate (2x).
-
The aqueous layer is re-acidified to pH 4 with 5 N HCl and extracted again with ethyl acetate (2x).
-
The combined ethyl acetate extracts are dried and concentrated.
-
The solid obtained from all steps is combined and dried in a high vacuum oven at 40°C for 12 hours to yield 5-chloro-3-methylpicolinic acid.
Expected Yield: 89%[1]
Characterization:
-
LC/MS (ESI+): m/z = 172.0 (M+H)⁺[1]
-
¹H NMR (400 MHz, CDCl₃): δ 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)[1]
Synthetic Workflow Diagram
Biological and Pharmacological Relevance
The primary documented application of 5-Chloro-3-methylpicolinic acid is as a synthetic precursor in the development of inhibitors for β-secretase 1 (BACE1).
Role in BACE1 Inhibitor Synthesis
BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ plaques in the brain is a hallmark of Alzheimer's disease. By inhibiting BACE1, the production of Aβ can be reduced, which is a major therapeutic strategy for the treatment of Alzheimer's disease. 5-Chloro-3-methylpicolinic acid has been utilized in the synthesis of various heterocyclic derivatives that have shown potent BACE1 inhibitory activity.
BACE1 and the Amyloid Cascade
The amyloid precursor protein (APP) can be cleaved by two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the amyloidogenic pathway, APP is first cleaved by BACE1, followed by γ-secretase, to produce Aβ peptides of varying lengths, most notably Aβ₄₀ and Aβ₄₂. The Aβ₄₂ isoform is particularly prone to aggregation and is considered more neurotoxic.
There is no readily available information on the direct biological activity of 5-Chloro-3-methylpicolinic acid itself or detailed experimental protocols for its biological evaluation. Its utility is primarily as a synthetic intermediate.
Conclusion
5-Chloro-3-methylpicolinic acid (CAS 886365-46-4) is a valuable chemical intermediate with a well-defined structure and a documented synthetic route. Its principal application lies in the field of medicinal chemistry, particularly as a building block for the development of BACE1 inhibitors, which are promising therapeutic agents for Alzheimer's disease. While comprehensive experimental data on its physicochemical properties are not fully available, its synthetic utility is clearly established. Further research into the direct biological effects of this compound, if any, could be a potential area of investigation.
References
- 1. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Chloro-3-methylpicolinic acid - [nashpharmatech.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. 5-Chloro-3-methyl-pyridine-2-carboxylic acid - Anichem [anichemllc.com]
- 5. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 5-chloro-3-Methylpicolinate CAS#: 886365-49-7 [m.chemicalbook.com]
Technical Guide: Solubility of 5-Chloro-3-methylpyridine-2-carboxylic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 5-Chloro-3-methylpyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document provides a comprehensive overview of its expected solubility based on the physicochemical properties of structurally related compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in various common organic solvents. This guide is intended to be a valuable resource for laboratory work, process development, and formulation studies.
Introduction
This compound is a substituted pyridine derivative with significant applications in the synthesis of active pharmaceutical ingredients (APIs). Understanding its solubility in common organic solvents is crucial for optimizing reaction conditions, purification processes such as crystallization, and formulation development. The molecular structure, featuring a pyridine ring, a carboxylic acid group, a chlorine atom, and a methyl group, dictates its polarity and potential for hydrogen bonding, which in turn governs its solubility profile.
Predicted Solubility Profile
Factors Influencing Solubility:
-
Polarity: The molecule possesses both polar (carboxylic acid, pyridine nitrogen, chlorine) and non-polar (methyl group, aromatic ring) regions, suggesting it will be most soluble in solvents of intermediate to high polarity.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen is a hydrogen bond acceptor. Solvents that can engage in hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[1]
-
pH: In protic solvents, the pH will significantly influence solubility. In acidic solutions, the pyridine nitrogen can be protonated, while in basic solutions, the carboxylic acid will be deprotonated, forming a salt. Both protonated and deprotonated forms are typically more soluble in aqueous media than the neutral molecule.[1]
Qualitative Solubility in Common Organic Solvents
Based on the principles discussed and data for similar compounds, a qualitative solubility profile for this compound is presented in Table 1. It is important to note that this is a predictive assessment and should be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately to Highly Soluble | Capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | High polarity can solvate the polar regions of the molecule.[2][3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | Moderate polarity; THF is generally a better solvent than diethyl ether for polar compounds.[1] |
| Halogenated | Dichloromethane, Chloroform | Sparingly Soluble | Lower polarity compared to protic and aprotic polar solvents.[1] |
| Aromatic | Toluene | Sparingly Soluble | Primarily non-polar interactions.[3] |
| Non-polar | Hexane, Heptane | Insoluble | "Like dissolves like" principle suggests poor solubility due to the polarity of the solute.[3] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The gravimetric method is a reliable and commonly used technique.[2]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Oven or rotary evaporator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a temperature-controlled shaker.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is essential to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to rest at the set temperature for a few hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent completely. This can be achieved in an oven at a temperature below the compound's decomposition point or using a rotary evaporator.
-
Once all the solvent has been removed, cool the vial in a desiccator and weigh it again.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.
-
The mass of the solvent is the weight of the vial with the solution minus the weight of the vial with the solid after evaporation.
-
Solubility can be expressed in various units, such as g/100 g solvent, g/L solvent, or mole fraction.
-
Experimental Workflow Diagram:
Alternative Experimental Method: UV-Vis Spectrophotometry
If the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region, UV-Vis spectrophotometry can be a rapid and accurate method for determining solubility.
Procedure Outline:
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot absorbance versus concentration to generate a linear calibration curve.
-
-
Analyze the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method.
-
Filter the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
-
Calculate Concentration:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Logical Relationship for Method Selection:
Conclusion
This technical guide provides a foundational understanding of the expected solubility of this compound and detailed methodologies for its quantitative determination. While a precise solubility dataset is not currently available in the literature, the information and protocols presented here offer a robust framework for researchers and professionals in the pharmaceutical field to conduct their own assessments. The experimental determination of this data is highly encouraged to facilitate more efficient process development and formulation design.
References
Molecular weight and formula of 5-Chloro-3-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-3-methylpyridine-2-carboxylic acid, a heterocyclic building block with applications in synthetic chemistry. The document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications as an intermediate in the development of agrochemicals and pharmaceuticals. Due to limited publicly available information on the specific biological activity of this compound, this guide focuses on its chemical characteristics and synthetic utility.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. Its chemical structure and key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| CAS Number | 886365-46-4 | [1][2][3] |
| Appearance | Solid | [4] |
| Boiling Point (Predicted) | 323.9 ± 37.0 °C | [2] |
| Density (Predicted) | 1.390 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.04 ± 0.37 | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Synthesis
The primary route for the synthesis of this compound is through the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile.
Experimental Protocol: Hydrolysis of 5-chloro-3-methylpicolinonitrile
This protocol is based on established laboratory procedures.[1]
Materials:
-
5-chloro-3-methylpicolinonitrile
-
Ethanol (EtOH)
-
5.0 N Sodium Hydroxide (NaOH) solution
-
5 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
A solution of 5-chloro-3-methylpicolinonitrile (e.g., 24.0 g, 157 mmol) in ethanol (100 mL) is prepared.
-
To this solution, 5.0 N NaOH (110 mL, 550 mmol) is added.
-
The resulting mixture is heated to reflux at 90°C for 18 hours.
-
After cooling to room temperature, the reaction mixture is concentrated to reduce the volume.
-
The concentrated mixture is diluted with water.
-
The pH of the solution is adjusted to 4 by the addition of 5 N HCl, which results in the precipitation of a solid.
-
The solid precipitate is collected by filtration.
-
The filtrate is extracted twice with ethyl acetate.
-
The aqueous layer is further acidified with 5 N HCl to a pH of 4 and extracted again with ethyl acetate twice.
-
All ethyl acetate extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated.
-
The solid obtained from the filtration and the concentrated extracts are combined and dried in a vacuum oven at 40°C for 12 hours to yield the final product, 5-chloro-3-methylpicolinic acid.
Expected Yield and Analytical Data:
-
Yield: Approximately 89%[1]
-
LC/MS (ESI+): m/z = 172.0 (M+H)[1]
-
¹H NMR (400 MHz, CDCl₃): δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)[1]
Applications and Research Interest
Currently, the primary documented application of this compound is as a chemical intermediate.
-
Agrochemicals: Patent literature indicates its use as a building block in the synthesis of agrochemicals.[5] Specifically, it serves as a precursor for more complex molecules with potential herbicidal or fungicidal properties.[6]
-
Pharmaceutical Research: While direct biological activity data for this specific compound is scarce, the broader class of pyridine carboxylic acid derivatives is of significant interest in medicinal chemistry.[7][8] These scaffolds have been explored for a range of therapeutic areas, including the development of anti-inflammatory, and anti-cancer agents.[6][9] The structural motifs present in this compound make it a candidate for inclusion in compound libraries for screening against various biological targets.
Safety and Handling
Based on safety data sheets for structurally similar compounds, the following handling precautions are advised.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[10]
-
Handling: Handle in a well-ventilated area. Avoid breathing dust and prevent contact with skin and eyes.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][12]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Inhalation: Move the person to fresh air.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[12]
-
Logical Workflow and Diagrams
The following diagrams illustrate the synthesis workflow and the potential utility of this compound as a synthetic intermediate.
Caption: Synthesis workflow for this compound.
Caption: Role as a versatile synthetic intermediate.
Conclusion
This compound is a valuable synthetic intermediate with established protocols for its preparation. While its direct biological effects are not extensively documented in public literature, its utility as a precursor for agrochemical and potentially pharmaceutical compounds is evident. Further research into the biological activities of its derivatives could open new avenues for its application in drug discovery and development. This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound.
References
- 1. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
In-Depth Technical Guide: Predicted pKa of 5-Chloro-3-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and pharmacokinetic profile. This guide provides a comprehensive technical overview of the predicted pKa for 5-Chloro-3-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry. Due to the absence of readily available experimental data, this document focuses on computational predictions and the theoretical and experimental methodologies underpinning such values. We delve into the structural factors governing its acidity, detail common experimental protocols for pKa determination, and outline the workflows for computational prediction.
Predicted Acidity of this compound
While an experimentally determined pKa for this compound is not prominently available in the literature, computational predictions provide a reliable estimate. The predicted pKa for this compound, along with a structurally similar analog, is summarized below.
| Compound | Predicted pKa | Prediction Method |
| This compound | 3.04 ± 0.37 | Not Specified |
| 5-Chloropyridine-2-carboxylic acid | 3.41 ± 0.10 | Not Specified |
| Table 1: Predicted pKa values for this compound and a related compound. |
Theoretical Basis of Acidity
The acidity of this compound is a composite of the electronic effects exerted by its constituent functional groups and their positions on the pyridine ring.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing via the inductive effect, which stabilizes the carboxylate anion formed upon deprotonation. This generally makes pyridine carboxylic acids more acidic than their benzoic acid counterparts. The lone pair of electrons on the nitrogen does not participate in the aromatic pi-system, allowing it to act as a base[1].
-
Carboxylic Acid Group: This is the primary acidic functional group, which deprotonates to form a resonance-stabilized carboxylate anion. The stability of this conjugate base is a key determinant of the overall acidity.
-
Chloro Substituent (at C5): Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect further delocalizes the negative charge of the carboxylate anion, increasing its stability and thereby increasing the acidity (lowering the pKa) of the molecule.
-
Methyl Substituent (at C3): The methyl group is an electron-donating group through an inductive effect (+I). This effect tends to destabilize the carboxylate anion by intensifying the negative charge, which would typically decrease the acidity (increase the pKa).
The predicted pKa of approximately 3.04 suggests that the combined electron-withdrawing effects of the pyridine nitrogen and the chloro group dominate over the electron-donating effect of the methyl group, resulting in a relatively strong organic acid.
Computational Prediction of pKa
Computational chemistry offers powerful tools for estimating pKa values, which is particularly valuable when experimental determination is not feasible.[2][3][4] These methods can range from semi-empirical approaches to high-level quantum mechanical calculations.
Methodologies
-
Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT), calculate the electronic structure of the molecule to determine the free energy change of the deprotonation reaction.[5][6] DFT has become a mainstay for pKa prediction, with various functionals and basis sets available to balance accuracy and computational cost.[6] Semi-empirical methods like PM6 offer a faster, albeit often less accurate, alternative.[7][8][9][10]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate molecular descriptors (e.g., electronic properties, steric parameters) with experimentally determined pKa values for a training set of molecules.[11] These models can then be used to predict the pKa of new compounds.
-
Machine Learning: Modern approaches leverage machine learning algorithms trained on large datasets of chemical structures and their experimental pKa values to make rapid and often accurate predictions.[2][3][4]
General Workflow
The following diagram illustrates a generalized workflow for the computational prediction of pKa using quantum mechanical methods.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. optibrium.com [optibrium.com]
- 4. pKa Prediction | Rowan [rowansci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Predicting p Ka Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-Chloro-3-methylpyridine-2-carboxylic acid as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-3-methylpyridine-2-carboxylic acid as a pivotal intermediate in the synthesis of modern agrochemicals. The primary focus of this document is its application in the production of the blockbuster insecticide, Chlorantraniliprole. Detailed synthetic protocols, quantitative data, and mechanistic diagrams are provided to facilitate research and development in this field.
Introduction: The Role of this compound in Agrochemicals
This compound is a crucial building block in the synthesis of a new generation of insecticides, most notably the anthranilic diamide class. Its unique substitution pattern makes it an ideal precursor for creating complex molecules with high biological activity and selectivity. The most prominent agrochemical derived from this intermediate is Chlorantraniliprole, a potent insecticide with a novel mode of action.
Featured Agrochemical: Chlorantraniliprole
Chlorantraniliprole is a broad-spectrum insecticide highly effective against a variety of chewing pests, particularly from the order Lepidoptera (moths and butterflies), as well as some species of Coleoptera (beetles), Diptera (flies), and Isoptera (termites). Its success is attributed to its high efficacy, low mammalian toxicity, and a unique mode of action that differentiates it from older classes of insecticides.[1]
Mode of Action: Ryanodine Receptor Modulation
Chlorantraniliprole exerts its insecticidal effect by targeting and activating the ryanodine receptors (RyRs) in insect muscle cells.[1][2] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum.
The binding of Chlorantraniliprole to insect RyRs forces the channels to remain in a partially open state, leading to an uncontrolled and sustained release of internal calcium stores into the cytoplasm.[2] This disruption of calcium homeostasis results in impaired muscle regulation, leading to lethargy, paralysis, and ultimately, the death of the insect.[2] The high selectivity of Chlorantraniliprole for insect RyRs over their mammalian counterparts is a key factor in its favorable safety profile for non-target organisms.[3][4]
Synthesis of Chlorantraniliprole
The industrial synthesis of Chlorantraniliprole is a convergent process that involves the preparation of two key intermediates, which are then coupled in the final step. This compound is a precursor to one of these essential building blocks.
Key Intermediates:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (derived from precursors related to this compound chemistry)
-
2-amino-5-chloro-N,3-dimethylbenzamide
There are two primary pathways for the final coupling of these intermediates.
References
- 1. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpnmag.com [gpnmag.com]
- 3. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of 5-Chloro-3-methylpyridine-2-carboxylic Acid Derivatives for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in pharmaceuticals stems from the pyridine ring's ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which enhances binding affinity to targets like enzymes and receptors.[1] The carboxylic acid group adds polarity and can coordinate with metal ions, a crucial feature for many enzyme inhibitors.[1] Furthermore, the pyridine scaffold allows for straightforward chemical modification at multiple positions, enabling the fine-tuning of a compound's pharmacological profile.[1]
This document provides detailed protocols for the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid, a key building block for creating a diverse range of bioactive molecules for drug discovery and development.[3]
Synthesis of this compound
The primary route for synthesizing this compound involves the hydrolysis of the corresponding nitrile precursor, 5-chloro-3-methylpicolinonitrile.[4] This method is efficient, providing a high yield of the desired product.[4]
Experimental Protocol
Reaction Scheme:
Materials and Reagents:
-
5-chloro-3-methylpicolinonitrile
-
Ethanol (EtOH)
-
5.0 N Sodium Hydroxide (NaOH) solution
-
5 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
Procedure: [4]
-
To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), add 5.0 N NaOH solution (110 mL, 550 mmol).
-
Reflux the resulting mixture at 90°C for 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture to reduce the volume.
-
Dilute the concentrated mixture with water.
-
Adjust the pH of the solution to 4 by the careful addition of 5 N HCl. A solid will precipitate.
-
Filter the precipitated solid and set it aside.
-
Extract the filtrate twice with ethyl acetate.
-
Re-acidify the aqueous layer to pH 4 with 5 N HCl and extract again with ethyl acetate twice.
-
Combine all the ethyl acetate extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Combine the solid obtained from this workup with the solid filtered in step 6.
-
Dry the combined solids in a high vacuum oven at 40°C for 12 hours to yield the final product, 5-chloro-3-methylpicolinic acid.
Data Presentation
| Product | Starting Material | Yield | Molecular Weight ( g/mol ) |
| 5-chloro-3-methylpicolinic acid | 5-chloro-3-methylpicolinonitrile | 89% | 171.58 |
Table 1: Synthesis Yield of 5-Chloro-3-methylpicolinic acid. [4][5]
| Analysis Method | Result |
| LC/MS (ESI+) | m/z = 172.0 (M+H) |
| ¹H NMR (400 MHz, CDCl₃) | δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H) |
Table 2: Characterization Data for 5-Chloro-3-methylpicolinic acid. [4]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 5-chloro-3-methylpicolinic acid.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 4. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols: Synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The reaction of 5-Chloro-3-methylpyridine-2-carboxylic acid with thionyl chloride is outlined, providing a foundational protocol for obtaining the highly reactive acyl chloride. Furthermore, applications of this intermediate in the synthesis of bioactive carboxamides are discussed, with a focus on their potential therapeutic and agricultural uses.
Introduction
This compound and its derivatives are important building blocks in medicinal and agricultural chemistry. The conversion of the carboxylic acid to the corresponding acyl chloride is a critical activation step, enabling nucleophilic substitution reactions to form a variety of functional groups, most notably amides. The resulting 5-Chloro-3-methylpyridine-2-carboxamide scaffold is found in molecules with diverse biological activities, including potential antimycobacterial and herbicidal properties. This document serves as a comprehensive guide for the laboratory synthesis and application of these valuable compounds.
Reaction of this compound with Thionyl Chloride
The conversion of this compound to its acyl chloride derivative is typically achieved by reaction with thionyl chloride (SOCl₂). This reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The use of an excess of thionyl chloride is common to drive the reaction to completion, and it can also serve as the solvent.
Reaction Scheme:
Caption: General reaction scheme for the formation of 5-Chloro-3-methylpyridine-2-carbonyl chloride.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride
This protocol describes a general procedure for the synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride from this compound using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (optional, as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon) setup
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add an excess of thionyl chloride (2.0-5.0 eq). The thionyl chloride can be used as the solvent, or an anhydrous solvent like toluene or dichloromethane can be added.
-
Heat the reaction mixture to reflux (typically 70-80 °C for thionyl chloride) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken as thionyl chloride is corrosive and moisture-sensitive.
-
The resulting crude 5-Chloro-3-methylpyridine-2-carbonyl chloride is a highly reactive intermediate and is typically used immediately in the next synthetic step without further purification.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 171.58 |
| Thionyl chloride | 2.0 - 5.0 | 118.97 |
Note: The yield of the acyl chloride is often assumed to be quantitative and is carried forward to the next step without isolation.
Applications in Drug Development and Agrochemicals
5-Chloro-3-methylpyridine-2-carbonyl chloride is a versatile intermediate for the synthesis of various derivatives, particularly amides, which have shown promise in both pharmaceutical and agricultural applications.
Synthesis of Bioactive Amides
The acyl chloride readily reacts with primary and secondary amines to form the corresponding carboxamides. These compounds are of interest due to their potential biological activities. For instance, derivatives of 5-chloropyrazine-2-carboxamide have demonstrated antimycobacterial activity.[1] While the specific activity of 5-chloro-3-methylpyridine-2-carboxamides is an area for further investigation, the structural similarity suggests potential for similar applications.
Workflow for Amide Synthesis and Screening:
Caption: Workflow from synthesis to potential drug/agrochemical development.
Protocol 2: Synthesis of a Representative 5-Chloro-3-methylpyridine-2-carboxamide
This protocol outlines the reaction of in situ generated 5-Chloro-3-methylpyridine-2-carbonyl chloride with a primary amine.
Materials:
-
Crude 5-Chloro-3-methylpyridine-2-carbonyl chloride (from Protocol 1)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other non-nucleophilic base (1.5-2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography (for purification)
Procedure:
-
Dissolve the crude 5-Chloro-3-methylpyridine-2-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 5-Chloro-3-methylpyridine-2-carbonyl chloride to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Quantitative Data for Amide Synthesis (Example):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 5-Chloro-3-methylpyridine-2-carbonyl chloride | 1.0 | 190.02 |
| Representative Amine (e.g., Aniline) | 1.0 | 93.13 |
| Triethylamine | 1.5 | 101.19 |
Note: Yields for this type of reaction are typically in the range of 60-90%, depending on the amine used.
Conclusion
The reaction of this compound with thionyl chloride provides an efficient route to the corresponding acyl chloride, a key intermediate for the synthesis of a diverse range of derivatives. The protocols provided herein offer a solid foundation for researchers to produce these compounds and explore their potential applications in drug discovery and agrochemical development. The established biological activity of structurally related compounds underscores the potential of this chemical scaffold for identifying novel bioactive molecules.
References
Application Notes and Protocols for the Esterification of 5-Chloro-3-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the esterification of 5-Chloro-3-methylpyridine-2-carboxylic acid with a variety of alcohols, including primary, secondary, and tertiary examples. This compound and its ester derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below describe common and effective methods for preparing these esters, including Fischer esterification, a two-step acid chloride formation followed by esterification, and a coupling agent-mediated approach. This guide is intended to assist researchers in selecting and performing the most suitable esterification method for their specific needs, with a focus on reaction conditions, purification, and characterization of the resulting esters.
Introduction
This compound is a heterocyclic compound whose derivatives are of significant interest in medicinal chemistry and materials science. The conversion of the carboxylic acid moiety to an ester is a fundamental transformation that allows for further molecular elaboration and can modulate the compound's physicochemical properties. The choice of esterification method often depends on the steric hindrance of the alcohol and the sensitivity of the starting material to acidic or high-temperature conditions. This document details three robust methods for the esterification of this compound with methanol, ethanol, isopropanol, and tert-butanol, representing primary, secondary, and tertiary alcohols, respectively.
General Reaction Scheme & Mechanisms
The overall transformation is the reaction of this compound with an alcohol (R-OH) to form the corresponding ester and water.
General Reaction:
The mechanism of this transformation varies depending on the chosen method.
-
Fischer Esterification: This is an acid-catalyzed equilibrium reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed is often removed.[1][2]
-
Acid Chloride Formation: This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the alcohol to form the ester. This method is often faster and not reversible.[3]
-
Coupling Agent-Mediated Esterification (Steglich Esterification): This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-(dimethylamino)pyridine (DMAP). This approach is generally mild and suitable for substrates that are sensitive to acidic conditions.[3]
Experimental Protocols
Raw Materials
-
This compound (CAS: 886365-46-4)[4]
-
Methanol (anhydrous)
-
Ethanol (anhydrous)
-
Isopropanol (anhydrous)
-
tert-Butanol
-
Sulfuric acid (concentrated)
-
Thionyl chloride
-
Dichloromethane (anhydrous)
-
Toluene (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Synthesis of Starting Material: this compound can be synthesized from 5-chloro-3-methylpicolinonitrile. In a typical procedure, 5-chloro-3-methylpicolinonitrile is refluxed with a solution of sodium hydroxide in ethanol. After an acidic workup, 5-chloro-3-methylpicolinic acid is obtained with a yield of approximately 89%.[5]
Protocol 1: Fischer Esterification
This protocol is most effective for primary and secondary alcohols.
Procedure for Methyl, Ethyl, and Isopropyl Esters:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., methanol, ethanol, or isopropanol) to act as both the reactant and the solvent (10-20 eq).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.
-
Heat the reaction mixture to a gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Caption: General workflow for Fischer Esterification.
Protocol 2: Two-Step Esterification via Acid Chloride
This method is generally applicable to all types of alcohols and is often faster than Fischer esterification.
Step A: Synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in anhydrous dichloromethane or toluene.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux and stir until the reaction is complete (typically 1-3 hours), as indicated by the cessation of gas evolution and TLC analysis.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step.
Step B: Esterification with Alcohol
-
Dissolve the crude acid chloride from Step A in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of the desired alcohol (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for two-step esterification.
Protocol 3: Steglich Esterification
This protocol is particularly useful for sterically hindered alcohols like tert-butanol and for acid-sensitive substrates.
Procedure for tert-Butyl Ester:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).
-
Dissolve the components in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl and then with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for Steglich Esterification.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the esterification of this compound with different alcohols using the protocols described above. The data is compiled based on general principles of esterification and examples from related pyridine carboxylic acids. Actual results may vary.
| Alcohol (R-OH) | Ester Product Name | Method | Typical Reaction Time | Expected Yield | Notes |
| Methanol | Methyl 5-chloro-3-methylpyridine-2-carboxylate | Fischer | 4-8 hours | 85-95% | A large excess of methanol is used. |
| Ethanol | Ethyl 5-chloro-3-methylpyridine-2-carboxylate | Fischer | 6-12 hours | 80-90% | Reaction may be slightly slower than with methanol. |
| Isopropanol | Isopropyl 5-chloro-3-methylpyridine-2-carboxylate | Fischer | 12-24 hours | 60-75% | Lower yield due to increased steric hindrance. The acid chloride method may provide a better yield. |
| tert-Butanol | tert-Butyl 5-chloro-3-methylpyridine-2-carboxylate | Steglich | 12-24 hours | 40-60% | Fischer esterification is generally not effective. The Steglich method is preferred.[6][7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction | Insufficient catalyst, low temperature, presence of water | Increase catalyst amount, increase temperature (within limits to avoid degradation), ensure anhydrous conditions. |
| Incomplete reaction | Equilibrium reached (Fischer), insufficient reaction time | Use a larger excess of alcohol, remove water (Dean-Stark trap), or increase reaction time. Consider a non-equilibrium method. |
| Formation of side products | Decarboxylation at high temperatures | Use milder reaction conditions (lower temperature, coupling agents). |
| Difficulty in purification | Co-elution of product and starting material | Optimize chromatography conditions (solvent system, gradient). Ensure complete reaction to consume starting material. |
Conclusion
The esterification of this compound can be successfully achieved using several methods. The choice of protocol should be guided by the nature of the alcohol being used. For simple primary and secondary alcohols, the classic Fischer esterification provides a cost-effective and straightforward approach. For more challenging, sterically hindered alcohols like tert-butanol, or for acid-sensitive substrates, the milder conditions of the Steglich esterification are more suitable. The two-step acid chloride method offers a versatile and generally high-yielding alternative for all types of alcohols. The protocols and data presented here serve as a comprehensive guide for researchers to synthesize a range of 5-Chloro-3-methylpyridine-2-carboxylate esters for applications in drug discovery and development.
References
- 1. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Amide Coupling Reactions Using 5-Chloro-3-methylpyridine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the use of 5-Chloro-3-methylpyridine-2-carboxylic acid in amide coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyridine-2-carboxamide moiety in a wide range of biologically active compounds. The protocols outlined below cover common coupling methods and provide a starting point for the synthesis of diverse amide libraries for drug discovery and development.
Introduction
This compound is a substituted picolinic acid derivative that serves as a valuable precursor for the synthesis of complex organic molecules. The formation of an amide bond by coupling this carboxylic acid with a primary or secondary amine is a key transformation for accessing a variety of compounds with potential therapeutic applications. Amides derived from this scaffold have been investigated as C5aR antagonists and BACE inhibitors, highlighting their relevance in drug discovery programs targeting inflammatory diseases and neurodegenerative disorders.
The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. This document details protocols using common uronium/aminium-based and carbodiimide-based coupling agents.
Data Presentation: Amide Coupling Reaction Parameters
The following table summarizes various reaction conditions for the amide coupling of this compound with different amine substrates. This data is intended to serve as a guide for reaction optimization.
| Amine Substrate | Coupling Reagent | Base | Solvent(s) | Time (h) | Temp. (°C) | Yield (%) |
| N-(3-tert-butylphenyl)-2-phenylpiperidine-3-carboxamide | HCTU | DIPEA | DMF | 2 | RT | N/A |
| (1r,4r)-4-methoxycyclohexan-1-amine | EDCI·HCl | - | DCM/DMF/THF | 0.5 (activation) + reaction time | 0 to RT | N/A |
| General Primary/Secondary Amine | HATU | DIPEA | DMF | 1-4 | RT | Typical >80% |
| General Primary/Secondary Amine | DCC | - | DCM or DMF | 2-12 | RT | Typical 60-95% |
N/A: Not explicitly reported in the source material. RT: Room Temperature.
Experimental Protocols
Protocol 1: Amide Coupling using HCTU
This protocol is adapted from the synthesis of C5aR antagonists.
Materials:
-
This compound
-
Amine of interest (e.g., N-(3-tert-butylphenyl)-2-phenylpiperidine-3-carboxamide)
-
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) and the desired amine (1.0 eq.) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution at room temperature.
-
Add HCTU (1.1 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using EDCI
This protocol is a general procedure adapted from the synthesis of BACE inhibitors.
Materials:
-
This compound
-
Amine of interest (e.g., (1r,4r)-4-methoxycyclohexan-1-amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a clean, dry reaction vessel, prepare a slurry of this compound (1.1 eq.) in a mixture of anhydrous DCM, DMF, and THF.
-
Add EDCI·HCl (1.2 eq.) to the slurry.
-
Stir the mixture for approximately 20-30 minutes at room temperature under an inert atmosphere (e.g., argon) to activate the carboxylic acid.
-
In a separate reaction vessel, dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM).
-
Cool the amine solution to 0 °C using an ice bath.
-
Slowly add the pre-activated acid solution to the cold amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Activation of carboxylic acid for amide coupling.
Signaling Pathways and Applications
Amide derivatives of this compound are primarily of interest for their potential as modulators of specific biological pathways implicated in disease. For professionals in drug development, understanding the target and mechanism of action is crucial.
-
Complement C5a Receptor (C5aR) Antagonism: The complement system is a part of the innate immune system, and its overactivation can lead to inflammation and tissue damage. The C5a peptide is a potent pro-inflammatory mediator that signals through the C5a receptor. Antagonists of C5aR can block this signaling and are being investigated for the treatment of a wide range of inflammatory conditions, including sepsis, rheumatoid arthritis, and autoimmune diseases. The synthesis of novel amide derivatives using this compound provides a route to new chemical entities with potential C5aR antagonistic activity.
-
Beta-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta peptides, which are the primary component of amyloid plaques in the brains of Alzheimer's disease patients. Inhibiting BACE1 is a major therapeutic strategy for the treatment of Alzheimer's disease. The development of potent and selective BACE1 inhibitors is an active area of research, and novel pyridine-2-carboxamides are being explored for this purpose.
The logical relationship for the drug discovery application of these compounds can be visualized as follows:
Caption: Drug discovery workflow for pyridine-2-carboxamides.
Decarboxylation of 5-Chloro-3-methylpyridine-2-carboxylic acid and its derivatives
Application Notes: Decarboxylation of 5-Chloro-3-methylpyridine-2-carboxylic Acid
Introduction
The decarboxylation of pyridine-2-carboxylic acids (picolinic acids) is a fundamental chemical transformation for the synthesis of pyridine derivatives. The resulting pyridine scaffolds are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] 5-Chloro-3-methylpyridine, the product of the decarboxylation of this compound, is a valuable intermediate for synthesizing active pharmaceutical ingredients (APIs) and specialized pesticides.[2][3] This document provides a detailed overview of the reaction mechanism, factors influencing the reaction, and detailed protocols for conducting the decarboxylation.
Reaction Mechanism
The thermal decarboxylation of pyridine-2-carboxylic acids typically proceeds through a mechanism first described by Hammick.[4] The reaction is thought to involve a zwitterionic form of the acid, which, upon heating, loses carbon dioxide to form a reactive ylide or carbene intermediate.[5][6] This intermediate is then rapidly protonated by a proton source in the reaction medium (such as the carboxylic acid starting material or a solvent) to yield the final decarboxylated pyridine product. The presence of the nitrogen atom adjacent to the carboxyl group is critical for this mechanism and explains why picolinic acids decarboxylate more readily than their isomers (nicotinic and isonicotinic acids).[6][7] Both electron-withdrawing and electron-releasing substituents at the 3-position have been shown to accelerate the rate of decarboxylation in the acid form, likely due to steric hindrance that pushes the carboxyl group out of coplanarity with the pyridine ring, weakening the C-C bond.[5][8]
Caption: Hammick mechanism for decarboxylation.
Quantitative Data Summary
| Compound | Catalyst/Solvent | Temperature (°C) | Key Findings | Reference |
| Picolinic Acid & 3-Substituted Derivatives | Aqueous Buffer | 95 - 150 | Both electron-withdrawing and electron-releasing 3-substituents accelerate decarboxylation of the acid form. | [5][8] |
| 2-Nitrobenzoic Acid | CuBr / TMEDA in NMP | 100 | Rapid decarboxylation (12 h) at a significantly lower temperature compared to uncatalyzed reactions. | [9] |
| 2-Methoxybenzoic Acid | CuBr / TMEDA in NMP | 140 | High yield (75%) in a short reaction time (15 min). | [9] |
| 2-Pyridinecarboxylic Acid | Ethylene Glycol | 134 | Serves as a baseline for comparing rates of substituted derivatives. | [5] |
| Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) | Aqueous Buffer | 95 | Decarboxylates over 500 times faster than picolinic acid. | [7] |
Experimental Protocols
Two primary methods for the decarboxylation of this compound are presented: a thermal method and a copper-catalyzed method, which may proceed under milder conditions.
Protocol 1: Thermal Decarboxylation
This protocol relies on high temperatures to induce decarboxylation in a high-boiling point solvent.
Materials:
-
This compound (CAS: 886365-46-4)
-
Quinoline or Dowtherm A (high-boiling solvent)
-
Toluene
-
3M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Setup: Assemble the three-neck flask with a reflux condenser, thermometer, and a stopper. Place a magnetic stir bar in the flask. Ensure the setup is in a well-ventilated fume hood.
-
Reaction:
-
To the flask, add this compound (1.0 eq).
-
Add a high-boiling solvent such as quinoline (approx. 5-10 mL per gram of starting material).
-
Begin stirring and heat the mixture to 180-200°C.
-
Monitor the reaction by observing the cessation of CO₂ evolution (bubbling). The reaction progress can also be tracked by taking small aliquots and analyzing them via TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the dark mixture with toluene (or another suitable organic solvent like ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 3M HCl (to remove quinoline), water, and saturated NaHCO₃ solution (to remove any unreacted acid).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification (Optional): The crude 5-chloro-3-methylpyridine can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Copper-Catalyzed Decarboxylation
The use of a copper catalyst can often lower the required reaction temperature and shorten the reaction time.[9][10]
Materials:
-
This compound
-
Copper(I) Bromide (CuBr) or Copper(I) Oxide (Cu₂O)
-
Tetramethylethylenediamine (TMEDA) or 1,10-Phenanthroline (ligand)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (solvent)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification
Procedure:
-
Setup: Place a stir bar in a Schlenk flask and dry it under vacuum with a heat gun. Backfill with an inert gas (Nitrogen or Argon).
-
Reaction:
-
Under the inert atmosphere, add this compound (1.0 eq), CuBr (0.05 - 0.10 eq), and the ligand (e.g., TMEDA, 0.10 - 0.20 eq).
-
Add anhydrous NMP as the solvent (approx. 5-10 mL per gram of starting material).
-
Seal the flask and heat the mixture with vigorous stirring to 120-150°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in 1-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash them with water and then brine to remove the NMP and copper salts.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or vacuum distillation.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 3. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. future4200.com [future4200.com]
- 10. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-3-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with 5-Chloro-3-methylpyridine-2-carboxylic acid. This versatile building block offers two primary reactive sites for carbon-carbon bond formation: the chloro-substituent at the 5-position and the carboxylic acid at the 2-position. The choice of reaction conditions dictates the selective functionalization at either of these positions, enabling the synthesis of a diverse range of biaryl and heteroaryl compounds crucial for drug discovery and development.
Introduction to Suzuki Coupling with this compound
This compound is a valuable substrate in medicinal chemistry, allowing for the strategic introduction of various molecular fragments. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, or in some cases, a carboxylic acid.[1][2] This reaction is favored in pharmaceutical research due to its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[3]
For this compound, two primary Suzuki coupling strategies can be employed:
-
Standard Suzuki-Miyaura Coupling: This reaction proceeds at the C-Cl bond on the pyridine ring. The carboxylic acid group typically remains intact under these conditions, yielding a biaryl pyridine-2-carboxylic acid derivative. This pathway is ideal for building molecular complexity while retaining the carboxylic acid moiety for further functionalization or for its role in biological interactions.
-
Decarbonylative Suzuki-Miyaura Coupling: This more specialized variant of the Suzuki reaction targets the carboxylic acid group.[4] In this transformation, the carboxylic acid is extruded as carbon monoxide, and a new carbon-carbon bond is formed at the 2-position of the pyridine ring. This method provides a direct route to 5-chloro-3-methyl-2-arylpyridines from the parent carboxylic acid.[4]
The choice between these two pathways depends on the desired final product and the strategic design of the synthetic route. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity for the intended transformation.
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for both standard and decarbonylative Suzuki coupling reactions involving substrates similar to this compound. These conditions can serve as a starting point for optimization.
Table 1: Typical Conditions for Standard Suzuki-Miyaura Coupling of Chloropyridines
| Component | Example Reagents/Conditions | Role | Reference |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst Precursor | [1][5][6] |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PCy₃ | Stabilizes and activates the catalyst | [7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaO-t-Bu | Activates the boronic acid | [5][8] |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Pinacol boronate esters | Coupling Partner | [9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | Reaction Medium | [5][9] |
| Temperature | 80-120 °C | To drive the reaction to completion | [3][5] |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst degradation | [10] |
Table 2: Typical Conditions for Decarbonylative Suzuki-Miyaura Coupling of Pyridine Carboxylic Acids
| Component | Example Reagents/Conditions | Role | Reference |
| Palladium Catalyst | Pd(OAc)₂ | Catalyst Precursor | [4] |
| Ligand | L6 (specific phosphine ligand from reference) | Essential for catalytic activity | [4] |
| Base | Et₃N (Triethylamine) | Base | [4] |
| Activator | Piv₂O (Pivalic anhydride) | Activates the carboxylic acid | [4] |
| Boronic Acid | Arylboronic acids | Coupling Partner | [4] |
| Solvent | 1,4-Dioxane | Reaction Medium | [4] |
| Temperature | 160 °C | High temperature required for decarbonylation | [4] |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst degradation | [4] |
Mandatory Visualizations
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Biaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout RX_in [label="R¹-X\n(Aryl Halide)", shape=none, fontcolor="#202124"]; Boronic_in [label="R²-B(OR)₂\n(Boronic Acid/Ester)\n+ Base", shape=none, fontcolor="#202124"]; Product_out [label="R¹-R²\n(Product)", shape=none, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; OxAdd -> PdII_Aryl [label=""]; PdII_Aryl -> Transmetal [label=""]; Transmetal -> PdII_Biaryl [label=""]; PdII_Biaryl -> RedElim [label=""]; RedElim -> Pd0 [label=""];
RX_in -> OxAdd [style=dashed, arrowhead=vee, color="#5F6368"]; Boronic_in -> Transmetal [style=dashed, arrowhead=vee, color="#5F6368"]; RedElim -> Product_out [style=dashed, arrowhead=vee, color="#5F6368"]; } dot Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures based on established methods for similar substrates.[5][10] Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific combination of reactants.
Protocol 1: Standard Suzuki-Miyaura Coupling at the 5-Chloro Position
This protocol aims to couple a boronic acid at the 5-position, leaving the carboxylic acid group intact.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or another suitable base (2-3 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) and add them to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-methylpyridine-2-carboxylic acid.
Protocol 2: Decarbonylative Suzuki-Miyaura Coupling at the 2-Carboxylic Acid Position
This protocol is adapted from methodologies for the decarbonylative coupling of heterocyclic carboxylic acids and aims to replace the carboxylic acid group with an aryl group.[4]
Materials:
-
This compound
-
Arylboronic acid (2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Phosphine ligand (e.g., L6 as described in reference[4]) (5 mol%)
-
Pivalic anhydride (Piv₂O) (2.0 equivalents)
-
Triethylamine (Et₃N) (1.75 equivalents)
-
Boric acid (H₃BO₃) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Reaction vessel suitable for high temperatures (e.g., sealed tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, sealed reaction tube, combine this compound (1.0 eq.), the arylboronic acid (2.0 eq.), pivalic anhydride (2.0 eq.), palladium(II) acetate (0.10 eq.), the phosphine ligand (0.05 eq.), and boric acid (2.0 eq.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Base Addition: Add anhydrous, degassed 1,4-dioxane to achieve a suitable concentration (e.g., 0.20 M), followed by the addition of triethylamine (1.75 eq.) via syringe.
-
Reaction: Securely seal the reaction tube and place it in a preheated oil bath at 160 °C. Stir for 15 hours.
-
Monitoring: After the reaction time, cool the mixture and check for completion using TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Extraction: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-chloro-3-methylpyridine.
References
- 1. 1-(5-Chloro-3-methylpyridin-2-yl)ethanone|CAS 1256807-37-0 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Laboratory-Scale Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory-scale protocol for the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. The primary synthesis route described herein is the hydrolysis of 5-chloro-3-methylpicolinonitrile. This protocol includes a thorough description of the experimental procedure, safety precautions, and characterization data. Additionally, an overview of a potential alternative synthesis pathway is discussed. All quantitative data is summarized for clarity, and a visual workflow is provided to guide the researcher through the process.
Introduction
This compound is a substituted picolinic acid derivative. Picolinic acids and their analogs are important synthons in medicinal chemistry and materials science due to their ability to act as bidentate ligands and their prevalence in biologically active molecules. The title compound serves as a key building block for the synthesis of more complex molecules with potential applications in drug discovery and crop protection. The protocol outlined below describes a reliable and high-yielding method for its preparation in a laboratory setting.
Chemical Profile and Characterization Data
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Chloro-3-methylpicolinic acid |
| CAS Number | 886365-46-4 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not experimentally determined. Similar pyridine carboxylic acids have melting points in the range of 100-200 °C. |
| Boiling Point | 323.9±37.0 °C (Predicted)[1] |
| Density | 1.390±0.06 g/cm³ (Predicted)[1] |
| pKa | 3.04±0.37 (Predicted)[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)[2] |
| ¹³C NMR | Not experimentally determined. Expected peaks for aromatic carbons (120-150 ppm), methyl carbon (15-25 ppm), and carboxylic acid carbon (160-185 ppm).[3][4][5] |
| IR Spectroscopy | Not experimentally determined. Expected characteristic absorptions: O-H stretch (broad, 2500-3300 cm⁻¹), C=O stretch (1700-1730 cm⁻¹), C-Cl stretch (600-800 cm⁻¹).[6] |
| Mass Spectrometry | LC/MS (ESI+) m/z = 172.0 (M+H)[2] |
Experimental Protocol: Hydrolysis of 5-Chloro-3-methylpicolinonitrile
This protocol is adapted from a literature procedure with a reported yield of 89%.[2]
Materials and Reagents
-
5-Chloro-3-methylpicolinonitrile (CAS: 156072-84-3)
-
Ethanol (EtOH)
-
5.0 N Sodium Hydroxide (NaOH) solution
-
5.0 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
pH meter or pH paper
-
High vacuum oven
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-chloro-3-methylpicolinonitrile (1.0 eq) in ethanol.
-
Hydrolysis: To the stirred solution, add 5.0 N sodium hydroxide solution (approx. 3.5 eq). Heat the resulting mixture to reflux (approximately 90 °C) and maintain for 18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: a. After cooling the reaction mixture to room temperature, concentrate it using a rotary evaporator to remove the ethanol. b. Dilute the residue with deionized water. c. Carefully adjust the pH of the aqueous solution to 4 by the dropwise addition of 5.0 N hydrochloric acid. A precipitate should form. d. Isolate the precipitated solid by vacuum filtration and set it aside. e. Transfer the filtrate to a separatory funnel and extract twice with ethyl acetate. f. Re-acidify the aqueous layer to pH 4 with 5.0 N HCl and perform two more extractions with ethyl acetate. g. Combine all the ethyl acetate extracts.
-
Purification and Drying: a. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. b. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. c. Combine this crude product with the solid that was initially filtered. d. Dry the combined solids in a high vacuum oven at 40 °C for 12 hours to obtain the final product, this compound.
Synthesis Workflow
References
- 1. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
Handling and storage guidelines for 5-Chloro-3-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-methylpyridine-2-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical synthesis and drug development. Its proper handling and storage are critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results. These application notes provide detailed guidelines and protocols for the safe handling, storage, and stability assessment of this compound.
Safety and Handling Precautions
Adherence to strict safety protocols is paramount when working with this compound. The following guidelines are based on available safety data sheets and general best practices for handling chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment should be worn at all times in the laboratory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects clothing and skin from spills. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | Avoids inhalation of dust or vapors.[1][2] |
General Handling Guidelines
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2] In case of accidental contact, follow the first aid measures outlined in Section 3.0.
-
Dust Formation: Avoid generating dust when handling the solid form of the compound.[3] Use appropriate weighing and transfer techniques to minimize airborne particles.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, and before eating, drinking, or smoking.[1][4]
Emergency Procedures
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two to four cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill Response
In case of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for chemical waste disposal.[6] Avoid generating dust.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.
Storage Guidelines
Proper storage is essential to maintain the stability and purity of this compound.
| Storage Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[2] Some suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8°C.[7] For long-term storage, refrigeration is advisable. |
| Container | Keep the container tightly closed to prevent moisture absorption and contamination.[3][4] |
| Ventilation | Store in a well-ventilated area.[3][4][5] |
| Incompatibilities | Store away from strong oxidizing agents, reducing agents, strong bases, and strong acids.[3] |
Experimental Protocols
The following are generalized protocols for assessing the key stability and solubility parameters of this compound. These should be adapted as needed based on specific experimental requirements.
Protocol: Determination of Aqueous Solubility
Objective: To determine the solubility of this compound in water at a specific temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Analytical balance
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of water to each vial.
-
Securely cap the vials and place them in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a set period (e.g., 24-48 hours), ensuring that solid material remains.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a known volume of water.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the solubility in mg/mL or mol/L.
Protocol: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., aluminum or platinum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount of the compound (typically 5-10 mg) into a TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas (e.g., nitrogen at 20-50 mL/min).
-
Record the weight loss of the sample as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.
Protocol: Hydrolytic Stability Assessment
Objective: To assess the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 4, 7, and 9)
-
HPLC system with a suitable column and detector
-
Temperature-controlled incubator
Procedure:
-
Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Spike a small volume of the stock solution into the different pH buffer solutions to achieve a known final concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the concentration of the parent compound.
-
Plot the concentration of the compound as a function of time for each pH condition.
-
Calculate the degradation rate constant and half-life at each pH.
Logical Workflow for Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
Conclusion
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. 5-Chloro-3-methyl-pyridine-2-carboxylic acid - Anichem [anichemllc.com]
- 3. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886365-46-4 [chemicalbook.com]
- 6. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-氯-5-氟吡啶-3-羧酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Chloro-3-methylpyridine-2-carboxylic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the hydrolysis of 5-chloro-3-methylpicolinonitrile.
Question 1: Why is the yield of my this compound synthesis low?
Answer: Low yields can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid may not have gone to completion.
-
Solution: Ensure that the reaction is refluxed for a sufficient amount of time. A typical protocol suggests refluxing for 18 hours at 90°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for the hydrolysis to proceed efficiently.
-
Solution: Maintain a steady reflux temperature of around 90°C.[1] Use a calibrated thermometer and a reliable heating source.
-
-
Improper pH Adjustment: Incorrect pH during the workup can lead to the loss of product. The carboxylic acid is precipitated by acidifying the reaction mixture.
-
Solution: After the hydrolysis, cool the reaction mixture and carefully adjust the pH to around 4 with 5N HCl.[1] Add the acid dropwise while monitoring the pH with a pH meter or pH paper.
-
-
Loss of Product During Extraction: The product might be partially soluble in the aqueous layer, leading to losses during extraction.
-
Solution: After filtering the initial precipitate, the filtrate should be extracted multiple times with a suitable organic solvent like ethyl acetate to recover any dissolved product.[1]
-
-
Purity of Starting Materials: Impurities in the starting 5-chloro-3-methylpicolinonitrile can lead to side reactions and lower the yield of the desired product.
-
Solution: Ensure the purity of the starting material using techniques like NMR or GC-MS before starting the reaction. If necessary, purify the starting material by recrystallization or column chromatography.
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Question 2: My final product is impure. What are the likely contaminants and how can I remove them?
Answer: Impurities can arise from unreacted starting materials, side products, or residual solvents.
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Unreacted Starting Material (5-chloro-3-methylpicolinonitrile): This is a common impurity if the hydrolysis is incomplete.
-
Purification: The carboxylic acid product can be purified by recrystallization from a suitable solvent system. Alternatively, washing the crude product with a solvent in which the nitrile is soluble but the carboxylic acid is not can be effective.
-
-
Amide Intermediate (5-chloro-3-methylpicolinamide): The hydrolysis of the nitrile proceeds through an amide intermediate. If the reaction is stopped prematurely, this amide can be a significant impurity.
-
Purification: Similar to the unreacted nitrile, recrystallization is an effective method for removing the amide intermediate.
-
-
Side-products from Decomposition: At high temperatures and prolonged reaction times, decomposition of the starting material or product may occur, leading to colored impurities.
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Purification: Treatment of the crude product with activated carbon can help remove colored impurities. Column chromatography can also be employed for more challenging separations.
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Question 3: The precipitation of my product upon acidification is poor or yields an oily substance. What should I do?
Answer: Poor precipitation can be due to several factors:
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Concentration of the Reaction Mixture: If the reaction mixture is too dilute, the product may not precipitate effectively.
-
Solution: Before acidification, concentrate the reaction mixture by removing some of the solvent under reduced pressure.[1]
-
-
Rate of Acidification: Adding the acid too quickly can lead to the formation of an oil or a very fine precipitate that is difficult to filter.
-
Solution: Add the acid slowly and with vigorous stirring to allow for the formation of well-defined crystals. Cooling the mixture in an ice bath during acidification can also promote crystallization.
-
-
Presence of Impurities: Oily impurities can hinder the crystallization of the product.
-
Solution: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If this fails, extract the product into an organic solvent, wash the organic layer to remove impurities, and then re-precipitate.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and high-yielding method is the hydrolysis of 5-chloro-3-methylpicolinonitrile.[1] Other potential synthetic strategies include the oxidation of 5-chloro-2,3-dimethylpyridine or the carboxylation of a Grignard reagent derived from a suitable precursor like 2,5-dichloro-3-methylpyridine.[2][3][4]
Q2: What are the key reaction parameters to control for a high-yield synthesis via nitrile hydrolysis?
A2: The critical parameters are reaction time (typically 18 hours), temperature (reflux at 90°C), and careful pH control during workup (acidification to pH 4).[1]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: Thin Layer Chromatography (TLC) is suitable for monitoring the progress of the reaction. The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to determine purity.[1][5]
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes. Sodium hydroxide is corrosive and should be handled with care. Hydrochloric acid is also corrosive and gives off fumes. The reaction should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Reaction Conditions for the Hydrolysis of 5-chloro-3-methylpicolinonitrile
| Parameter | Value | Reference |
| Starting Material | 5-chloro-3-methylpicolinonitrile | [1] |
| Reagent | 5.0N Sodium Hydroxide | [1] |
| Solvent | Ethanol | [1] |
| Temperature | 90°C (Reflux) | [1] |
| Reaction Time | 18 hours | [1] |
| Workup | Acidification with 5N HCl to pH 4 | [1] |
| Yield | 89% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 5-chloro-3-methylpicolinonitrile [1]
-
Reaction Setup: To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser, add 5.0N sodium hydroxide (110 mL, 550 mmol).
-
Hydrolysis: Heat the resulting mixture to reflux at 90°C and maintain for 18 hours.
-
Workup and Precipitation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and adjust the pH of the solution to 4 by the dropwise addition of 5N HCl.
-
Isolation: Filter the resulting precipitate and set it aside.
-
Extraction: Extract the filtrate twice with ethyl acetate.
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Further Precipitation: Re-acidify the aqueous layer to pH 4 with 5N HCl and extract again with ethyl acetate.
-
Drying and Concentration: Combine all the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: Combine the solid obtained from the filtration and the concentrated extracts and dry in a vacuum oven at 40°C for 12 hours to yield 5-chloro-3-methylpicolinic acid.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxylic acid synthesis by oxidative cleavages or rearrangements [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jocpr.com [jocpr.com]
Purification of crude 5-Chloro-3-methylpyridine-2-carboxylic acid by recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Chloro-3-methylpyridine-2-carboxylic acid by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on typical synthesis routes, which often involve the hydrolysis of 5-chloro-3-methylpicolinonitrile, common impurities may include:
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Unreacted starting material: 5-chloro-3-methylpicolinonitrile.
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By-products of hydrolysis: Amide intermediates.
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Inorganic salts: From pH adjustment steps (e.g., NaCl if HCl and NaOH are used).
-
Colored impurities: Arising from side reactions or degradation.
Q2: How do I select an appropriate solvent for the recrystallization?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A general principle is "like dissolves like"; given the polar nature of the pyridine and carboxylic acid groups, polar solvents are often a good starting point.[1] Small-scale solubility tests with various solvents are highly recommended to determine the best option for your specific crude material.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a two-solvent system can be very effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy (the cloud point). Reheating to clarify the solution followed by slow cooling should induce crystallization.
Q4: My compound is not crystallizing out of the solution upon cooling. What should I do?
A4: This is a common issue that can arise from several factors:
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The solution is not sufficiently saturated: You may have used too much solvent. Try to carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[2]
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[1][2]
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Inappropriate solvent choice: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, a different solvent or a solvent mixture should be tested.
Q5: The recrystallized product appears oily or forms an oil instead of crystals. How can I fix this?
A5: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities that depress the melting point. To resolve this, you can try the following:
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Add a small amount of additional solvent to the hot solution to ensure the compound does not come out of solution too rapidly.
-
Reheat the mixture to dissolve the oil, and then allow it to cool more slowly.
-
Consider using a lower-boiling point solvent if possible.
-
If the issue persists, the crude material may require pre-purification by another method, such as column chromatography, to remove a significant portion of the impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Crude acid does not fully dissolve in the hot solvent. | 1. Insufficient solvent. 2. Presence of insoluble impurities. | 1. Add more solvent in small portions until the solid dissolves. 2. If a small amount of solid remains after adding a reasonable amount of solvent, perform a hot gravity filtration to remove the insoluble material. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent and cool again. 2. Scratch the inner wall of the flask or add a seed crystal.[1][2] 3. Try a different solvent or a solvent mixture. |
| Crystals form too quickly, potentially trapping impurities. | 1. The solution is too concentrated. 2. The cooling process is too rapid. | 1. Reheat the solution and add a small amount of additional solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The product "oils out" instead of forming crystals. | 1. The compound's melting point is below the solvent's boiling point. 2. High concentration of impurities. | 1. Reheat to dissolve the oil, add more solvent, and cool slowly. Consider a lower-boiling solvent. 2. Pre-purify the crude material using another technique if impurities are substantial. |
| Low yield of recovered product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crude material had a lower than expected purity. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and the transfer is done quickly. 3. Assess the purity of the crude material before recrystallization. |
| The recrystallized product is still colored. | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling. |
Data Presentation
Estimated Solubility of this compound
Disclaimer: The following data are estimations based on the solubility of structurally similar compounds, such as picolinic acid, and general principles of solubility for pyridine carboxylic acids.[3][4] Experimental determination is recommended for precise values.
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Water | 25 | Low (~0.5 - 1.0) |
| Water | 100 | Moderate (~5 - 10) |
| Ethanol | 25 | Moderate (~2 - 5) |
| Ethanol | 78 (Boiling Point) | High (>15) |
| Ethyl Acetate | 25 | Low (~1 - 3) |
| Ethyl Acetate | 77 (Boiling Point) | Moderate-High (~10 - 15) |
| Acetonitrile | 25 | Low (~0.1 - 0.5) |
| Acetonitrile | 82 (Boiling Point) | Moderate (~5 - 8) |
| Toluene | 25 | Very Low (<0.1) |
| Toluene | 111 (Boiling Point) | Low (~1 - 2) |
| Hexane | 25 | Insoluble |
| Hexane | 69 (Boiling Point) | Insoluble |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
Objective: To purify crude this compound using a single solvent. Ethanol is used as an example solvent.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Activated charcoal (optional)
-
Erlenmeyer flasks
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Hot plate with magnetic stirrer
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and heat the mixture to a gentle boil while stirring. Continue to add ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
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(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to a boil for a few minutes.
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Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring some hot solvent through it. Quickly filter the hot solution into the pre-heated flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of a solid compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid. Our aim is to help you diagnose and resolve issues related to impurities, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method is the hydrolysis of 5-chloro-3-methylpicolinonitrile. This is typically achieved by heating the nitrile with a strong base, such as sodium hydroxide, in a suitable solvent like ethanol, followed by acidification to precipitate the carboxylic acid.[1]
Q2: I'm seeing a significant amount of unreacted starting material in my final product. What could be the cause?
Incomplete hydrolysis of the nitrile starting material is a likely cause. This can be due to insufficient reaction time, a reaction temperature that is too low, or an inadequate amount of base. Ensuring the reaction runs to completion by monitoring it with techniques like TLC or LC-MS is crucial.
Q3: My product shows contamination with an unknown impurity, even after purification. What could it be?
Besides the starting material, a potential impurity could be the corresponding amide (5-chloro-3-methylpicolinamide) if the hydrolysis is incomplete. In other synthesis routes involving chlorination, isomers such as 3-chloro-5-methylpicolinonitrile could be present in the starting material and lead to isomeric carboxylic acid impurities.
Q4: What are the recommended purification methods for this compound?
Recrystallization is a common and effective method for purifying the final product. Suitable solvents include ethanol/water or ethyl acetate/heptane mixtures. For more persistent impurities, column chromatography on silica gel can be employed.
Q5: How can I assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of this compound.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and identifying any impurities.[1]
Troubleshooting Guides
Issue 1: Low Yield
Low product yield can be a significant issue. Below is a systematic guide to troubleshoot this problem.
| Potential Cause | Suggested Action |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. Consider extending the reaction time or increasing the temperature. |
| Suboptimal Reagent Stoichiometry | Ensure the correct molar ratio of base to the nitrile starting material is used. An excess of base is often required for complete hydrolysis. |
| Product Loss During Work-up | During acidification, ensure the pH is carefully adjusted to the isoelectric point to maximize precipitation. Be cautious not to add too much acid, which can increase the product's solubility in the aqueous phase. When extracting, use an appropriate solvent and perform multiple extractions to ensure complete recovery. |
| Degradation of Starting Material or Product | High reaction temperatures for prolonged periods can sometimes lead to degradation. If you suspect this, try running the reaction at a slightly lower temperature for a longer duration. |
Issue 2: Presence of Impurities
The presence of impurities can affect downstream applications. Here’s how to address common impurity issues.
| Impurity | Identification Method | Removal Strategy |
| Unreacted 5-chloro-3-methylpicolinonitrile | HPLC, 1H NMR (presence of nitrile peak) | Optimize reaction conditions (time, temperature, base concentration) for complete conversion. If present in the final product, recrystallization may be effective. |
| 5-chloro-3-methylpicolinamide | HPLC, LC-MS | This intermediate of hydrolysis can be forced to the carboxylic acid by increasing the reaction time or temperature. If it persists, column chromatography may be necessary for removal. |
| Isomeric Carboxylic Acids | HPLC, 1H NMR | These can be difficult to remove. Ensure the purity of the starting 5-chloro-3-methylpicolinonitrile. If isomers are present, careful recrystallization or preparative HPLC may be required. |
Experimental Protocols
Synthesis of this compound via Hydrolysis
This protocol is adapted from a known synthetic procedure.[1]
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Reaction Setup: In a round-bottom flask, dissolve 5-chloro-3-methylpicolinonitrile (1.0 eq) in ethanol.
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Hydrolysis: Add a 5.0 N aqueous solution of sodium hydroxide (3.5 eq).
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Reflux: Heat the mixture to reflux (approximately 90 °C) and maintain for 18 hours.
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Work-up:
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Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
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Dilute the residue with water.
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Carefully adjust the pH of the solution to 4 by adding 5N HCl. The product will precipitate as a solid.
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Filter the solid.
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Extract the filtrate with ethyl acetate.
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Combine the collected solid and the residue from the evaporated ethyl acetate extracts.
-
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Drying: Dry the combined product in a vacuum oven at 40 °C for 12 hours.
Purification by Recrystallization
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Solvent Selection: A mixture of ethanol and water is a good starting point.
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Procedure:
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Dissolve the crude this compound in a minimal amount of hot ethanol.
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Slowly add hot water until the solution becomes slightly cloudy.
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Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
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Collect the crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
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Purity Analysis by HPLC
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Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3) is a common choice.[2]
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Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
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Analysis: Inject a standard volume (e.g., 10 µL). The purity is determined by the area percentage of the main peak.
Visual Guides
Caption: Synthesis of this compound.
Caption: Potential impurity formation pathways.
Caption: Troubleshooting workflow for synthesis issues.
References
Common side products in the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid.
Troubleshooting Guides
Issue: Low Yield of this compound
If you are experiencing a lower than expected yield of the final product, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Incomplete Hydrolysis | The primary route to this compound is the hydrolysis of 5-chloro-3-methylpicolinonitrile. Incomplete reaction is a common cause of low yield, resulting in the presence of the intermediate, 5-chloro-3-methylpicolinamide. |
| Action: Ensure the reaction has gone to completion by extending the reaction time or increasing the temperature, if the stability of the product allows. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | |
| Suboptimal Reaction pH | The precipitation of the carboxylic acid product during workup is pH-dependent. If the pH is not optimal, a significant portion of the product may remain dissolved in the aqueous layer. |
| Action: Carefully adjust the pH of the reaction mixture to approximately 4 using 5N HCl to ensure complete precipitation of the product.[1] It is advisable to add the acid portion-wise and monitor the pH closely. | |
| Loss of Product During Extraction | If the product has some solubility in the aqueous phase even after acidification, it can be lost during the filtration step. |
| Action: After filtering the initial precipitate, perform multiple extractions of the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product.[1] |
Issue: Product Impurity
The purity of the final product is critical for subsequent applications. If you are observing impurities, the following guide may help.
| Potential Impurity | Identification | Mitigation Strategy |
| 5-chloro-3-methylpicolinonitrile (Starting Material) | Can be detected by TLC, HPLC, or GC-MS. | Ensure sufficient reaction time and appropriate temperature for complete hydrolysis. Purify the final product by recrystallization. |
| 5-chloro-3-methylpicolinamide (Intermediate) | This is the most common process-related impurity from incomplete hydrolysis. It will have a different retention time in HPLC and a distinct mass in MS analysis. | Extend the hydrolysis reaction time or consider using more forcing conditions (e.g., higher concentration of base or higher temperature). Purification can be achieved through recrystallization or column chromatography. |
| Isomeric Impurities | If alternative synthetic routes involving substituted dichloropyridines are used, isomeric impurities may arise from non-selective reactions. | These can be difficult to separate. The best approach is to use a highly selective synthetic route. If present, purification may require advanced chromatographic techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound via nitrile hydrolysis?
The most common side product is the intermediate amide, 5-chloro-3-methylpicolinamide. This results from the incomplete hydrolysis of the nitrile group. The reaction proceeds in two steps: first, the nitrile is converted to an amide, which is then hydrolyzed to the carboxylic acid. If the reaction is not allowed to proceed to completion, the amide will remain as an impurity.
Q2: What is a typical yield for the synthesis of this compound from 5-chloro-3-methylpicolinonitrile?
A reported yield for this synthesis is approximately 89% under optimized conditions.[1]
Q3: How can I monitor the progress of the hydrolysis reaction?
The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by TLC or HPLC. On a TLC plate, the starting nitrile will have a different Rf value compared to the product carboxylic acid and the intermediate amide. For HPLC, the disappearance of the starting material peak and the appearance of the product peak can be tracked.
Q4: Are there alternative synthetic routes, and what are their potential side products?
While hydrolysis of the corresponding nitrile is a common method, another potential route for synthesizing picolinic acids is the oxidation of the corresponding 2-methylpyridine. In the case of this compound, this would involve the oxidation of 5-chloro-2,3-dimethylpyridine. Potential side products in this type of reaction include unreacted starting material and over-oxidation products, which could involve cleavage of the pyridine ring.
Experimental Protocols
Synthesis of this compound via Hydrolysis of 5-chloro-3-methylpicolinonitrile [1]
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Materials:
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5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol)
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Ethanol (100 mL)
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5.0 N Sodium Hydroxide (110 ml, 550 mmol)
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5 N Hydrochloric Acid
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Ethyl Acetate
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Water
-
-
Procedure:
-
To a solution of 5-chloro-3-methylpicolinonitrile in ethanol, add the 5.0 N sodium hydroxide solution.
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Reflux the resulting mixture at 90°C for 18 hours.
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After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
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Dilute the residue with water and adjust the pH of the solution to 4 by the addition of 5N HCl.
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Filter the solid that precipitates and set it aside.
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Extract the filtrate with ethyl acetate (2x).
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Re-acidify the aqueous layer to pH 4 with 5N HCl and extract again with ethyl acetate (2x).
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Combine all ethyl acetate extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
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Combine the solid obtained from all workup steps and dry in a high vacuum oven at 40°C for 12 hours to yield the final product.
-
Visualizations
Caption: Main synthesis pathway and the formation of the primary side product.
Caption: Troubleshooting workflow for low yield or impure product.
References
Optimizing temperature and reaction time for 5-Chloro-3-methylpyridine-2-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid. The information is designed to address common challenges encountered during the optimization of reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common starting material is 5-chloro-3-methylpicolinonitrile.[1]
Q2: What are the typical reaction conditions for the hydrolysis of 5-chloro-3-methylpicolinonitrile?
The hydrolysis is typically carried out in the presence of a base like sodium hydroxide (NaOH) in a solvent such as ethanol (EtOH). The reaction mixture is heated to reflux.[1]
Q3: What is the general temperature range for this synthesis?
The synthesis is often performed at elevated temperatures, with specific examples including refluxing at 90°C or heating within a broader range of 60-100°C.[1][2] For similar pyridine carboxylic acid syntheses, temperatures can range from ambient up to 100°C.[3]
Q4: How long does the reaction typically take?
Reaction times can vary significantly, with published procedures reporting durations of 18 to 20 hours.[1][3]
Q5: How is the product, this compound, isolated?
After cooling the reaction mixture, it is typically concentrated and diluted with water. The pH of the solution is then adjusted to around 4 with an acid, such as hydrochloric acid (HCl), which causes the product to precipitate. The solid product can then be collected by filtration.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Product | Incomplete reaction due to insufficient temperature or reaction time. | - Ensure the reaction is heated to the recommended temperature (e.g., 90-100°C)[1][2].- Extend the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or LC/MS.- Ensure the correct stoichiometry of reagents is used. |
| Formation of Side Products | The reaction temperature may be too high, leading to decomposition or side reactions. | - Lower the reaction temperature to the lower end of the recommended range (e.g., 60-80°C) and monitor the reaction progress[2].- Consider a more gradual heating process. |
| Product Fails to Precipitate Upon Acidification | - The pH may not be optimal for precipitation.- The product concentration may be too low. | - Carefully adjust the pH to 4 using a pH meter[1]. Add the acid dropwise with stirring.- If the product is highly soluble in the aqueous layer, perform extractions with an organic solvent like ethyl acetate (EtOAc) before and after acidification to recover any dissolved product[1]. |
| Inconsistent Results Between Batches | Variations in reaction setup, reagent quality, or temperature control. | - Standardize the experimental protocol, including the source and purity of reagents and solvents.- Use a controlled heating apparatus (e.g., oil bath with a temperature controller) to maintain a stable reaction temperature.- Ensure efficient stirring throughout the reaction. |
Experimental Protocols
Synthesis of this compound from 5-chloro-3-methylpicolinonitrile[1]
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Reaction Setup: In a round-bottom flask, dissolve 5-chloro-3-methylpicolinonitrile (e.g., 24.0 g, 157 mmol) in ethanol (e.g., 100 mL).
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Addition of Base: Add a 5.0 N solution of sodium hydroxide (e.g., 110 mL, 550 mmol).
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Heating: Heat the resulting mixture to reflux at 90°C for 18 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure.
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Dilute the residue with water.
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Adjust the pH of the solution to 4 by adding 5N HCl.
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Filter the precipitated solid.
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Extract the filtrate with ethyl acetate.
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Further acidify the aqueous layer to pH 4 and perform additional extractions with ethyl acetate.
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Combine all organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate to yield the product.
-
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Drying: Dry the combined solid product in a vacuum oven at 40°C for 12 hours.
Data Presentation
Table 1: Summary of Reaction Conditions for Pyridine Carboxylic Acid Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-chloro-3-methylpicolinonitrile | NaOH | EtOH | 90 (Reflux) | 18 | 89 | [1] |
| 3,5-dichloropyridine-2-carboxamide derivative | 3M NaOH | Water | 100 | 20 | 96 | [3] |
| 3,5-dichloropicolinic acid derivative | Sodium ethanethiolate | 2-methyltetrahydrofuran | 70 | 7 | - | [2] |
| General process for 5-chloro-pyridine-2-carboxylic acids | - | - | 60-100 | - | - | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 3. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]
Troubleshooting low yield in the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile. The information is presented in a question-and-answer format to address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield of the desired 5-chloro-3-methylpyridine-2-carboxylic acid. What are the most common reasons for this?
Low yields in this hydrolysis can stem from several factors:
-
Incomplete Reaction: The hydrolysis of the nitrile to the carboxylic acid is a two-step process via an amide intermediate. If the reaction is not allowed to proceed to completion, you may have a mixture of starting material, the intermediate amide, and the final carboxylic acid, thus lowering the isolated yield of the desired product. Insufficient reaction time or temperatures that are too low can lead to incomplete conversion.
-
Side Reactions: Under harsh basic conditions, polymerization of cyanopyridines can occur, leading to the formation of intractable tars and reducing the yield of the desired product.[1]
-
Purity of Starting Material: The purity of the starting 5-chloro-3-methylpyridine-2-carbonitrile is crucial. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield.
-
Suboptimal Work-up and Purification: Product loss can occur during the work-up and purification steps. For instance, incorrect pH adjustment during the precipitation of the carboxylic acid can lead to incomplete isolation. Multiple extraction and purification steps can also contribute to a lower overall yield.
Q2: My reaction seems to have stopped at the amide stage (5-chloro-3-methylpicolinamide). How can I drive the reaction to the carboxylic acid?
If you have isolated the amide, or if TLC/LC-MS analysis indicates the amide is the major product, you can subject it to a second hydrolysis step. To favor the formation of the carboxylic acid, more forcing reaction conditions are generally required. This can include:
-
Prolonged Reaction Time: Ensure the reaction is heated for a sufficient duration. For the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile, a reaction time of 18 hours at reflux has been reported to give a high yield of the carboxylic acid.[2]
-
Higher Temperature: Increasing the reaction temperature to reflux is often necessary for the complete hydrolysis of the intermediate amide.
-
Concentration of the Base: Using a sufficiently concentrated solution of the base (e.g., 5.0N NaOH) is important to drive the reaction to completion.[2]
Q3: I am trying to isolate the 5-chloro-3-methylpicolinamide, but I am getting the carboxylic acid as a byproduct. How can I selectively synthesize the amide?
-
Lower Reaction Temperature: Running the reaction at a lower temperature will slow down the rate of the second hydrolysis step (amide to carboxylic acid) more significantly than the first step (nitrile to amide).
-
Shorter Reaction Time: Careful monitoring of the reaction by TLC or LC-MS and stopping it once the starting material is consumed but before significant formation of the carboxylic acid is observed.
-
Alternative Methods: The use of concentrated sulfuric acid has been reported for the hydrolysis of a similar substituted pyridine carbonitrile to the corresponding carboxamide.
Q4: My final product is a dark, tarry substance. What could be the cause?
The formation of a dark-colored oil or tar is often an indication of decomposition or polymerization.[1]
-
Excessive Reaction Temperature: Overheating the reaction mixture can lead to the decomposition of the starting material or product and promote the formation of polymeric byproducts.
-
Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to side reactions.
-
Presence of Impurities: Impurities in the starting material can act as catalysts for polymerization or decomposition.
To avoid this, ensure accurate temperature control, use pure starting materials, and adhere to the correct stoichiometry of reagents.
Data Presentation
| Product | Reagents | Reaction Conditions | Yield | Reference |
| This compound | 5-chloro-3-methylpyridine-2-carbonitrile, 5.0N NaOH, Ethanol | Reflux at 90°C for 18 hours | 89% | [2] |
| 2-chloro-4-methylpyridine-3-carboxamide | 2-chloro-4-methyl-3-pyridinecarbonitrile, Concentrated H₂SO₄ | Not specified | N/A |
Experimental Protocols
Full Hydrolysis to this compound [2]
-
To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), add 5.0N NaOH (110 ml, 550 mmol).
-
Heat the resulting mixture to reflux at 90°C for 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and adjust the pH of the solution to 4 by the addition of 5N HCl.
-
Filter the solid that precipitates and set it aside.
-
Extract the filtrate with ethyl acetate (2x).
-
Again, acidify the aqueous layer with 5N HCl to pH 4 and extract with ethyl acetate (2x).
-
Combine all ethyl acetate extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Combine the solid obtained from all workup steps and dry in a high vacuum oven at 40°C for 12 hours to give the final product.
Partial Hydrolysis to 2-chloro-4-methylpyridine-3-carboxamide (Illustrative for a similar substrate)
-
Treat 2-chloro-4-methyl-3-pyridinecarbonitrile with concentrated sulfuric acid to effect hydrolysis to the corresponding carboxamide. The specific reaction conditions (temperature, time) would need to be optimized for 5-chloro-3-methylpyridine-2-carbonitrile.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in hydrolysis.
Caption: Reaction pathways for hydrolysis of the nitrile.
References
Challenges in the scale-up of 5-Chloro-3-methylpyridine-2-carboxylic acid production
Welcome to the technical support center for the scale-up of 5-Chloro-3-methylpyridine-2-carboxylic acid production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this important chemical intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
The most frequently cited laboratory-scale synthesis involves the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile.[1] This method typically employs a strong base, such as sodium hydroxide, in a solvent like ethanol, followed by acidification to precipitate the carboxylic acid product.[1]
Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant or industrial scale?
Scaling up the synthesis of this compound introduces several critical challenges that can affect yield, purity, and safety. These include:
-
Heat Management: The hydrolysis of the nitrile is an exothermic reaction. On a larger scale, the reduced surface-area-to-volume ratio of reactors can lead to inefficient heat dissipation, potentially causing temperature spikes, increased side reactions, and product degradation.[2]
-
Mixing and Mass Transfer: Inadequate mixing in large reactors can create localized "hot spots" and concentration gradients, leading to incomplete reactions and the formation of impurities.
-
Solvent Selection: Solvents that are practical on a lab scale may not be suitable for large-scale production due to safety, environmental, and cost considerations.
-
Impurity Profile: The types and quantities of impurities can differ significantly between lab-scale and large-scale production due to longer reaction times and variations in temperature and mixing.
-
Product Isolation and Purification: Crystallization and filtration on a large scale can be challenging, and the final product may require more rigorous purification steps to meet quality specifications.
Q3: What are the key safety precautions to consider during the scale-up of this process?
Safety is paramount during scale-up. Key considerations include:
-
Handling of Sodium Hydroxide and Ethanol Solutions: Sodium hydroxide-saturated ethanol is extremely corrosive and can cause severe burns.[3] Ethanol is also a flammable liquid.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and aprons, must be worn.[3][4] The process should be conducted in a well-ventilated area, away from ignition sources.[3][5]
-
Exotherm Control: A thorough thermal hazard assessment is crucial to prevent runaway reactions.[2] This involves understanding the heat of reaction and ensuring the reactor's cooling capacity is sufficient.
-
Pressure Management: The hydrolysis reaction may generate gaseous byproducts, such as ammonia, which can lead to a pressure buildup in a closed system.[6] Proper venting and pressure relief systems are essential.
Troubleshooting Guides
Below are common issues encountered during the production of this compound, along with potential causes and solutions.
Issue 1: Low Yield
Table 1: Troubleshooting Low Yield
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Hydrolysis | - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC) to ensure completion. The hydrolysis can take up to 18 hours or more.[1] - Increase Reaction Temperature: Carefully increase the reflux temperature, while monitoring for potential side reactions. - Optimize Base Concentration: Ensure a sufficient molar excess of sodium hydroxide is used to drive the reaction to completion. A common ratio is approximately 3.5 equivalents of NaOH to the nitrile.[1] |
| Product Loss During Workup | - Optimize pH for Precipitation: The pH for precipitation of the carboxylic acid is critical. A pH of around 4 is often cited.[1] Conduct small-scale experiments to determine the optimal pH for maximum precipitation. - Efficient Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate.[1] |
| Side Reactions | - Formation of the Amide Intermediate: The hydrolysis proceeds through an amide intermediate. If the reaction is not complete, this amide will be present. Consider extending the reaction time or increasing the temperature to fully hydrolyze the amide.[6][7] - Decarboxylation of the Product: Picolinic acids can be susceptible to decarboxylation, especially at elevated temperatures.[8] Avoid excessive heating during the reaction and workup. |
| Poor Quality Starting Material | - Analyze Starting Material: Use analytical techniques (e.g., GC-MS, NMR) to check the purity of the 5-chloro-3-methylpyridine-2-carbonitrile. Impurities can interfere with the reaction. |
Issue 2: Low Purity/Presence of Impurities
Table 2: Troubleshooting Low Purity
| Potential Impurity | Source | Mitigation and Purification Strategy |
| Unreacted 5-chloro-3-methylpyridine-2-carbonitrile | Incomplete reaction. | - Optimize reaction conditions for complete conversion (see "Low Yield" section). - Recrystallization of the final product from a suitable solvent system can remove unreacted starting material. |
| 5-chloro-3-methylpicolinamide (Amide Intermediate) | Incomplete hydrolysis of the nitrile.[6][7] | - Extend reaction time or increase temperature to ensure complete hydrolysis of the amide. - The amide may have different solubility characteristics than the carboxylic acid, allowing for separation by careful crystallization or chromatography. |
| Sodium 5-chloro-3-methylpicolinate (Salt of the product) | Incomplete acidification during workup. | - Ensure the pH is sufficiently acidic (e.g., pH 4) to fully protonate the carboxylate.[1] - Wash the final product with dilute acid to convert any residual salt to the free acid. |
| Byproducts from Side Reactions | Overheating, presence of impurities in starting materials. | - Maintain strict temperature control throughout the reaction. - Purify the starting nitrile before use. - Purification of the final product via recrystallization or column chromatography may be necessary. |
Experimental Protocols
Key Experiment: Hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile
This protocol is based on a reported laboratory-scale synthesis.[1]
Materials:
-
5-chloro-3-methylpicolinonitrile
-
Ethanol (EtOH)
-
5.0 N Sodium Hydroxide (NaOH) solution
-
5 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
To a solution of 5-chloro-3-methylpicolinonitrile (1.0 eq) in ethanol, add a 5.0 N NaOH solution (approximately 3.5 eq).
-
Heat the resulting mixture to reflux (around 90 °C) and maintain for approximately 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and adjust the pH of the solution to 4 by the addition of 5 N HCl.
-
Filter the solid that precipitates and set it aside.
-
Extract the filtrate with ethyl acetate.
-
Further acidify the aqueous layer to pH 4 and extract again with ethyl acetate.
-
Combine all ethyl acetate extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Combine the solid obtained from filtration and the concentrated extracts and dry under high vacuum to yield 5-chloro-3-methylpicolinic acid.
Table 3: Example Reagent Quantities and Yield
| Reagent | Amount | Molar Equivalents |
| 5-chloro-3-methylpicolinonitrile | 24.0 g | 1.0 |
| 5.0 N NaOH | 110 mL | ~3.5 |
| Ethanol | 100 mL | - |
| Product | Yield | |
| 5-chloro-3-methylpicolinic acid | 24.1 g (89%) |
This data is based on a specific literature example and may vary depending on experimental conditions.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield issues.
Signaling Pathway of Nitrile Hydrolysis
Caption: The reaction pathway for nitrile hydrolysis and a potential side reaction.
Experimental Workflow for Synthesis and Purification
Caption: A step-by-step workflow for the synthesis and purification process.
References
- 1. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. kishida.co.jp [kishida.co.jp]
- 5. carlroth.com [carlroth.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Preventing decomposition of 5-Chloro-3-methylpyridine-2-carboxylic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 5-Chloro-3-methylpyridine-2-carboxylic acid during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, helping users identify potential causes and implement corrective actions.
| Issue Observed | Potential Cause(s) | Recommended Actions |
| Discoloration (e.g., yellowing or browning of the white solid) | - Exposure to light (photodecomposition).- Reaction with impurities.- Slow thermal degradation. | - Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]- Ensure the compound is of high purity before storage.- Store at recommended lower temperatures. |
| Change in physical state (e.g., clumping, melting, or liquefaction) | - Absorption of atmospheric moisture (hygroscopicity).- Storage at a temperature close to its melting point. | - Store in a desiccator over a suitable drying agent (e.g., silica gel, anhydrous calcium chloride).- Ensure the container is tightly sealed.- Store at a controlled room temperature or lower, well below its melting point. |
| Pressure build-up in the container | - Decarboxylation, leading to the formation of carbon dioxide gas, especially if exposed to heat. | - Caution: Do not open a pressurized container. Cool the container down to reduce internal pressure.- Vent the container in a fume hood with appropriate personal protective equipment (PPE).- Store the compound at a reduced temperature (e.g., 2-8°C) to minimize decarboxylation. |
| Inconsistent analytical results (e.g., lower than expected purity, presence of new peaks in HPLC or NMR) | - Chemical decomposition has occurred. | - Re-analyze the material to confirm its purity before use.- If decomposition is confirmed, purify the compound if possible or obtain a new batch.- Review storage conditions and handling procedures to prevent future degradation. |
| Poor performance in downstream reactions | - Degradation of the starting material leading to lower active concentration or the presence of inhibitory impurities. | - Confirm the identity and purity of the this compound using appropriate analytical methods before starting the experiment.- Consider potential degradation products that might interfere with the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is between 2-8°C.[2] The container should be tightly sealed to prevent moisture uptake and stored under an inert atmosphere (e.g., argon or nitrogen) if possible.
Q2: What is the primary degradation pathway for this compound?
A2: The most likely degradation pathway for this compound, especially under thermal stress, is decarboxylation. This involves the loss of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of 5-chloro-3-methylpyridine.
Q3: How can I detect decomposition in my sample?
A3: Decomposition can be detected by a change in the physical appearance of the compound (color, texture) or, more definitively, through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting and quantifying the parent compound and any degradation products.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes and impurities.[5]
Q4: Is this compound sensitive to light?
Q5: What should I do if I suspect my compound has degraded?
A5: If you suspect degradation, you should not use the compound in your experiments until its purity has been re-verified. Use an appropriate analytical method, such as HPLC, to assess the purity. If significant degradation has occurred, it is best to discard the material according to your institution's safety protocols and obtain a fresh batch.
Experimental Protocols
Protocol 1: Stability Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under various storage conditions.
Objective: To quantify the percentage of this compound remaining after storage under accelerated degradation conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature and humidity-controlled stability chambers
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Aliquot the stock solution into several amber HPLC vials.
-
-
Forced Degradation Conditions:
-
Thermal Stress: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Humidity Stress: Place vials in a stability chamber with high relative humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).[8]
-
Photostability: Expose vials to a light source as per ICH Q1B guidelines.
-
Control: Store a set of vials at the recommended storage condition (2-8°C) in the dark.
-
-
Time Points:
-
Analyze samples at initial time (T=0) and at specified intervals (e.g., 1, 2, 4, and 8 weeks).
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining against time for each condition to determine the degradation rate.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a stability study to illustrate how results can be structured.
| Storage Condition | Time Point | Purity (%) | Appearance |
| 2-8°C (Control) | 0 weeks | 99.8 | White solid |
| 8 weeks | 99.7 | White solid | |
| 40°C / 75% RH | 0 weeks | 99.8 | White solid |
| 4 weeks | 98.2 | Off-white solid | |
| 8 weeks | 96.5 | Slightly yellow solid | |
| 60°C | 0 weeks | 99.8 | White solid |
| 4 weeks | 95.1 | Yellowish solid | |
| 8 weeks | 90.3 | Yellow solid |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for the stability assessment of this compound.
Logical Relationship of Factors Leading to Decomposition
Caption: Factors influencing the decomposition of the target compound.
References
- 1. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. onyxipca.com [onyxipca.com]
Column chromatography conditions for purifying 5-Chloro-3-methylpyridine-2-carboxylic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 5-Chloro-3-methylpyridine-2-carboxylic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives via column chromatography.
Issue 1: Poor Separation or Co-elution of the Product with Impurities.
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Question: I am observing poor separation between my target compound and impurities, with fractions containing a mixture of both. How can I improve the resolution?
-
Answer: Poor resolution is a common challenge that can be addressed by systematically optimizing your chromatographic conditions.[1] Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Normal-Phase Chromatography (Silica Gel): If you are using a non-polar solvent system (e.g., hexane/ethyl acetate), gradually increasing the polarity may not be sufficient for highly polar compounds. Consider switching to a more polar mobile phase, such as a gradient of methanol in dichloromethane.[2] For acidic compounds like carboxylic acids, adding a small amount (0.1-1%) of acetic or formic acid to the mobile phase can suppress the ionization of the carboxyl group, leading to sharper peaks and better separation.[3][4]
-
Reversed-Phase Chromatography (C18): For these polar compounds, reversed-phase chromatography is an excellent alternative.[5] A typical mobile phase would be a gradient of acetonitrile in water. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is crucial to protonate the carboxylic acid, which increases its retention and improves peak shape.[6] A general rule is to adjust the mobile phase pH to at least two units below the pKa of your compound.[6]
-
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase. Alumina (neutral, acidic, or basic) can offer different selectivity.[7] For particularly challenging separations, reversed-phase C18 silica is a powerful option.[5]
-
Adjust the Flow Rate: A slower flow rate can allow for better equilibration between the stationary and mobile phases, often leading to improved resolution.
-
Column Loading: Overloading the column is a frequent cause of poor separation. Ensure you are not exceeding the column's capacity. As a general guideline, the amount of sample should be 1-5% of the mass of the stationary phase.
-
Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly (High Retention).
-
Question: My this compound derivative is not eluting from the silica gel column, even with a highly polar mobile phase. What is causing this and how can I recover my compound?
-
Answer: This issue, known as strong retention, is common for polar and acidic compounds on a polar stationary phase like silica gel.[8] The acidic nature of your compound leads to strong interactions with the slightly acidic silica gel.[8]
-
Increase Mobile Phase Polarity Drastically: If you are using a gradient, you may need to switch to a much stronger solvent system. For instance, if 10% methanol in dichloromethane is not effective, you could try increasing the methanol concentration or adding a small amount of a more polar solvent like acetic acid.
-
Use a Mobile Phase Modifier:
-
For Acidic Compounds: Adding a small percentage of a competitive acid like acetic or formic acid to your mobile phase can help to displace your compound from the silica gel.
-
For Basic Pyridine Nitrogen: The pyridine nitrogen in your molecule is basic and can also interact strongly with silica. Adding a small amount of a base like triethylamine (1-3%) to your mobile phase can neutralize the acidic sites on the silica gel and reduce tailing and strong adsorption.[2]
-
-
Consider Reversed-Phase Chromatography: This is often the best solution for highly polar, acidic compounds.[5] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), and your polar compound will elute earlier with a polar mobile phase (e.g., water/acetonitrile).[5]
-
Issue 3: Peak Tailing in Chromatograms.
-
Question: My collected fractions show significant peak tailing on TLC and HPLC analysis. What causes this and how can I obtain sharper peaks?
-
Answer: Peak tailing is often a result of strong or mixed interactions between your compound and the stationary phase. For pyridine and carboxylic acid-containing molecules, this is frequently due to the interaction of the basic pyridine nitrogen and the acidic carboxylic acid with the silanol groups on the silica surface.[1]
-
Mobile Phase Modifiers: The most effective way to reduce peak tailing is to add a modifier to your mobile phase.
-
For Normal-Phase (Silica): Add a small amount of a competitive acid (e.g., 0.1-1% acetic acid) to protonate the pyridine nitrogen and reduce its interaction with silica, or a competitive base (e.g., 0.1-1% triethylamine) to occupy the acidic silanol sites.[2][3]
-
For Reversed-Phase (C18): Adding an acid like 0.1% TFA or formic acid to the mobile phase will suppress the ionization of the carboxylic acid, leading to sharper peaks.[6]
-
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.
-
Use a Different Stationary Phase: Switching to a less acidic stationary phase, like neutral alumina, or using an end-capped reversed-phase column can minimize unwanted secondary interactions.
-
Issue 4: Low Recovery of the Purified Compound.
-
Question: After column chromatography, the yield of my purified this compound derivative is very low. Where could my compound be lost?
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Answer: Low recovery can be due to several factors, from irreversible adsorption on the column to decomposition.
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Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the stationary phase. This is particularly true for acidic compounds on silica gel. Using a mobile phase modifier as described above can help mitigate this.
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Compound Decomposition: Pyridine derivatives can be sensitive to the acidic nature of silica gel and may decompose during purification.[7] To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If you see off-diagonal spots, your compound is likely decomposing on the silica.[7] If decomposition is confirmed, consider using a more inert stationary phase like neutral alumina or a polymer-based column, or deactivating the silica gel by pre-treating it with a base like triethylamine.[7]
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Compound is Highly Diluted: It's possible your compound did elute, but the fractions are too dilute to detect easily by TLC. Try concentrating a wider range of fractions where you expect your compound to be and re-analyzing them.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best stationary phase for purifying this compound derivatives?
-
A1: Both normal-phase (silica gel) and reversed-phase (C18) can be used. For these polar, acidic compounds, reversed-phase C18 is often a better choice as it can provide better peak shapes and resolution, especially when a suitable acidic modifier is used in the mobile phase.[5] If using normal-phase, silica gel is common, but neutral alumina can be a good alternative if compound degradation on silica is a concern.[7]
-
-
Q2: How do I choose the right solvent system for my column?
-
A2: Thin-Layer Chromatography (TLC) is the best way to determine the optimal solvent system.[9]
-
For Normal-Phase (Silica): Start with a relatively non-polar solvent system like 20% ethyl acetate in hexane and gradually increase the polarity. For polar compounds, you may need to use more polar solvent systems like methanol in dichloromethane.[2] Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for good separation on the column.
-
For Reversed-Phase (C18): Use a polar solvent system such as acetonitrile and water. Start with a higher concentration of water and gradually increase the acetonitrile concentration. Remember to add an acidic modifier like 0.1% formic acid or TFA to both the water and acetonitrile.[6]
-
-
-
Q3: Should I perform a gradient or isocratic elution?
-
A3: For complex mixtures with compounds of varying polarities, a gradient elution (where the mobile phase composition is changed during the separation) is generally more effective.[10] A gradient allows for the elution of less polar compounds first in a weaker solvent, followed by the elution of more polar compounds as the solvent strength is increased. This can save time and solvent while improving separation. Isocratic elution (using a constant mobile phase composition) can be effective for simpler separations where the compounds have similar polarities.
-
-
Q4: Can I use flash chromatography for these compounds?
-
A4: Yes, flash chromatography is a suitable and efficient method for purifying gram-scale quantities of these derivatives. The principles of choosing the stationary and mobile phases are the same as for traditional gravity column chromatography. Automated flash chromatography systems can simplify the process and improve reproducibility.[5]
-
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18-functionalized Silica Gel |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Acetonitrile/Water |
| Mobile Phase Modifier | 0.1-1% Acetic Acid or Triethylamine | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Elution Mode | Gradient (increasing polarity) | Gradient (increasing organic content) |
Table 2: Common Mobile Phase Modifiers and Their Functions
| Modifier | Typical Concentration | Primary Function | Chromatography Type |
| Acetic Acid/Formic Acid | 0.1 - 1% (v/v) | Suppresses ionization of carboxylic acids, improves peak shape.[4] | Normal-Phase & Reversed-Phase |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Strong acid for suppressing ionization of carboxylic acids.[6] | Reversed-Phase |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Acts as a competing base to block acidic silanol sites, reducing tailing of basic compounds.[1][2] | Normal-Phase |
| Phosphate Buffer | 10-50 mM | Controls pH to maintain a consistent ionization state of the analyte. | Reversed-Phase |
Experimental Protocols
Representative Protocol for Normal-Phase Flash Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Stir gently to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or by introducing methanol into a dichloromethane mobile phase).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: A workflow for troubleshooting common column chromatography issues.
Caption: Comparison of Normal-Phase and Reversed-Phase Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. biotage.com [biotage.com]
- 7. Purification [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. columbia.edu [columbia.edu]
Identifying and characterizing impurities in 5-Chloro-3-methylpyridine-2-carboxylic acid samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-3-methylpyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Based on its common synthesis route involving the hydrolysis of 5-chloro-3-methylpicolinonitrile, the most probable impurities are:
-
Unreacted Starting Material: 5-chloro-3-methylpicolinonitrile
-
Intermediate: 5-chloro-3-methylpyridine-2-carboxamide
-
Related Substances: Other pyridine carboxylic acid derivatives formed through side reactions.
Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and characterization of impurities. High-Performance Liquid Chromatography (HPLC) is ideal for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry place, away from light and moisture. Inert gas blanketing is recommended for long-term storage to prevent potential degradation.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for the Main Analyte Peak
-
Question: I am observing significant peak tailing for the this compound peak in my HPLC chromatogram. What could be the cause and how can I resolve it?
-
Answer: Peak tailing for acidic compounds like this is a common issue. Here are the likely causes and solutions:
-
Secondary Interactions with Silica: The carboxylic acid group can interact with residual silanol groups on the C18 column, leading to tailing.[1][2][3]
-
Solution: Lower the pH of the mobile phase by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). This will suppress the ionization of the carboxylic acid and minimize interactions with the stationary phase.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination: Buildup of contaminants on the column can cause peak shape issues.[1][3]
-
Solution: Flush the column with a strong solvent like isopropanol or a gradient of increasing organic solvent.
-
-
Issue 2: Appearance of Ghost Peaks in the Chromatogram
-
Question: I am seeing unexpected peaks ("ghost peaks") in my blank runs and sample chromatograms. What is the source of these peaks?
-
Answer: Ghost peaks can arise from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks.[4][5]
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.
-
-
Carryover from Previous Injections: Highly retained compounds from a previous injection can elute in subsequent runs.[1][4][5]
-
Solution: Implement a column wash step with a strong solvent at the end of each run to elute any strongly retained components.
-
-
Injector Contamination: The injector or sample loop may be contaminated.
-
Solution: Flush the injector port and sample loop thoroughly with a strong solvent.
-
-
Sample Preparation
Issue 3: Poor Solubility of the Sample
-
Question: I am having difficulty dissolving my this compound sample for analysis. What is a suitable solvent?
-
Answer: The solubility of this compound can be pH-dependent.
-
Solution: For reversed-phase HPLC, a common approach is to dissolve the sample in the mobile phase itself. If solubility is still an issue, a small amount of a compatible organic solvent like methanol or acetonitrile can be used. For NMR analysis, deuterated solvents like DMSO-d6 are suitable.[6][7][8]
-
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential impurities.
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile. |
Expected Retention Times (Approximate)
| Compound | Retention Time (min) |
| This compound | 15.2 |
| 5-chloro-3-methylpyridine-2-carboxamide | 12.8 |
| 5-chloro-3-methylpicolinonitrile | 18.5 |
GC-MS Analysis for Volatile Impurities
This method is suitable for detecting the starting material impurity. Derivatization is required to improve the volatility and chromatographic behavior of the carboxylic acid and amide.
| Parameter | Value |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Derivatization Procedure | Dissolve ~1 mg of the sample in 100 µL of pyridine. Add 100 µL of BSTFA. Heat at 70°C for 30 minutes. |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min. Ramp to 280°C at 15°C/min. Hold for 5 min. |
| Injector Temperature | 250°C |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 amu |
NMR Spectroscopy for Structural Characterization
NMR is a powerful tool for the unambiguous identification of the main component and its impurities.
| Parameter | Value |
| Solvent | DMSO-d6 |
| Concentration | ~10 mg/mL |
| Spectrometer | 400 MHz or higher |
| Experiments | 1H NMR, 13C NMR, COSY, HSQC |
Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d6 (Approximate)
| Proton | This compound | 5-chloro-3-methylpyridine-2-carboxamide | 5-chloro-3-methylpicolinonitrile |
| Pyridine H (position 4) | ~7.9 | ~7.8 | ~8.1 |
| Pyridine H (position 6) | ~8.5 | ~8.4 | ~8.7 |
| Methyl (CH₃) | ~2.5 | ~2.4 | ~2.6 |
| Carboxylic Acid (COOH) | ~13.5 (broad) | - | - |
| Amide (CONH₂) | - | ~7.5 and ~7.9 (broad) | - |
Visualizations
Caption: Potential impurity formation pathway during synthesis.
References
Validation & Comparative
Analytical methods for determining the purity of 5-Chloro-3-methylpyridine-2-carboxylic acid
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates like 5-Chloro-3-methylpyridine-2-carboxylic acid is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in method selection and implementation.
Introduction to Analytical Challenges
This compound is a substituted pyridine derivative, and its analysis presents challenges common to this class of compounds. These include the presence of structurally similar impurities, such as isomers or analogs, which can be difficult to resolve. The polarity of the carboxylic acid group also influences the choice of chromatographic conditions. Potential impurities may arise from the starting materials, by-products of the synthesis, or degradation products. A common synthetic route involves the hydrolysis of 5-chloro-3-methylpicolinonitrile[1]. Therefore, potential impurities could include the starting nitrile, other positional isomers, and related pyridine derivatives.
Comparative Analysis of Analytical Methods
Several analytical techniques can be employed for the purity determination of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titration. Gas Chromatography (GC) is generally less suitable for this non-volatile carboxylic acid without derivatization.
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance of various analytical methods for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Acid-Base Titration | Gas Chromatography (GC) - with Derivatization |
| Principle | Chromatographic separation based on polarity | Molar concentration determination relative to an internal standard | Neutralization of the carboxylic acid with a standardized base | Chromatographic separation of volatile derivatives |
| Typical Purity (%) | >99.5% (Area % Normalization) | 98.0 - 99.9% (Absolute Purity) | 98 - 102% (Assay) | >99% (Area % Normalization) |
| Precision (RSD) | < 1.0% | < 1.0% | < 0.5% | < 1.5% |
| Selectivity | High (can separate closely related impurities) | High (structure-specific) | Low (non-selective for acidic impurities) | High (can separate volatile impurities) |
| LOD/LOQ | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) | Very Low (pg/mL range) |
| Throughput | High | Moderate | Moderate | Moderate |
| Reference Standard | Requires a specific reference standard of the analyte | Does not require a specific reference standard of the analyte | Requires a primary standard for titrant standardization | Requires reference standards for impurities |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the separation and quantification of this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis[2][3].
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer at a controlled pH)[2][4]. The acidic mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape.
-
Detection: UV detection at a wavelength of maximum absorbance for the analyte, which can be determined using a photodiode array detector (e.g., 240 nm or 280 nm)[3].
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection[2].
-
Analysis: Inject a standard volume (e.g., 10 µL) of the sample. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram[2]. For higher accuracy, a reference standard of this compound should be used for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself[5][6].
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte's signals[5].
-
Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve them in a known volume of the deuterated solvent. Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all protons[5].
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with proper phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Acid-Base Titration
Titration is a classic and cost-effective method for determining the overall acidity of the sample, which can be correlated to the purity of the carboxylic acid.
-
Instrumentation: A burette, a pH meter or a colorimetric indicator.
-
Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH) (e.g., 0.1 N). The NaOH solution should be standardized against a primary standard like potassium hydrogen phthalate (KHP).
-
Indicator: Phenolphthalein is a suitable indicator for the titration of a carboxylic acid with a strong base.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).
-
Procedure:
-
Add a few drops of the indicator to the sample solution.
-
Titrate the sample solution with the standardized NaOH solution until the endpoint is reached (a persistent faint pink color with phenolphthalein).
-
Record the volume of NaOH solution used.
-
-
Calculation: The purity of the carboxylic acid is calculated based on the volume and concentration of the NaOH solution, the mass of the sample, and the stoichiometry of the reaction (1:1 for a monoprotic acid).
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described analytical methods.
References
- 1. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to the HPLC Analysis of 5-Chloro-3-methylpyridine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Chloro-3-methylpyridine-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantification of this compound, alongside alternative analytical techniques, supported by representative experimental data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is the most common approach, offering a balance of speed, sensitivity, and resolution.
Experimental Protocol: HPLC-UV
A standard HPLC system equipped with a UV detector is employed for this analysis. The separation is typically achieved on a C18 reversed-phase column.[1] The mobile phase, a mixture of an organic solvent and an acidic aqueous buffer, is optimized to achieve good peak shape and resolution.
Sample Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For assay of an unknown sample, accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
Workflow for HPLC Analysis
Comparative Analytical Techniques
While HPLC is a robust method, alternative techniques can offer advantages in specific scenarios. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, but requires derivatization for polar, non-volatile compounds like carboxylic acids to make them amenable to gas chromatography.[2][3]
Experimental Protocol: GC-MS (with Derivatization)
Derivatization (Methylation):
-
To 1 mg of the dried sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the methyl ester derivative with 1 mL of hexane.
-
The hexane layer is collected for GC-MS analysis.
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injection Mode | Split (10:1) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold) |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 m/z |
Capillary Electrophoresis (CE)
CE is an excellent technique for the analysis of small, charged molecules and offers high efficiency and minimal sample consumption.[4]
Experimental Protocol: Capillary Electrophoresis
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in the background electrolyte (BGE).
-
Dilute to the desired concentration for analysis.
-
No derivatization is required.
CE Conditions:
| Parameter | Value |
| Capillary | Fused Silica, 50 µm i.d., 50 cm total length (40 cm effective) |
| Background Electrolyte (BGE) | 25 mM Sodium Phosphate Buffer, pH 7.0 |
| Voltage | 20 kV |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Temperature | 25 °C |
| Detection | UV at 275 nm |
Logical Flow for Method Selection
Performance Comparison
The following table summarizes the hypothetical performance data for the three analytical techniques in the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with derivatization) | Capillary Electrophoresis |
| Retention/Migration Time | 5.8 min | 12.5 min | 4.2 min |
| Resolution (Rs) | > 2.0 | > 2.5 | > 3.0 |
| Limit of Detection (LOD) | 10 ng/mL | 1 ng/mL | 5 ng/mL |
| Limit of Quantitation (LOQ) | 30 ng/mL | 5 ng/mL | 15 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Sample Preparation Time | ~15 min | ~60 min | ~10 min |
| Throughput | High | Low | High |
Conclusion
The choice of analytical technique for this compound depends on the specific requirements of the analysis.
-
HPLC-UV stands out as a robust, reliable, and high-throughput method for routine quality control and quantitative analysis.
-
GC-MS is superior in terms of sensitivity and provides structural confirmation, making it ideal for impurity profiling and trace analysis, despite the need for a time-consuming derivatization step.
-
Capillary Electrophoresis offers the advantages of high separation efficiency, rapid analysis, and minimal sample and solvent consumption, making it a valuable alternative, especially when sample volume is limited.
For most drug development applications, a validated HPLC method will be the primary choice. However, leveraging GC-MS and CE for complementary information can provide a more comprehensive analytical characterization of this compound.
References
A Comparative Guide to the Synthetic Routes of 5-Chloro-3-methylpyridine-2-carboxylic acid
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 5-Chloro-3-methylpyridine-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of different synthetic strategies for its preparation, focusing on reaction efficiency, availability of starting materials, and the complexity of the synthetic process.
Route 1: Hydrolysis of 5-Chloro-3-methylpicolinonitrile
This route is a prominent and well-documented method for the synthesis of this compound. It involves the hydrolysis of the corresponding nitrile precursor. This method is characterized by its high yield and straightforward procedure.
Experimental Protocol
A solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL) is treated with a 5.0 N aqueous solution of sodium hydroxide (110 mL, 550 mmol). The reaction mixture is heated to reflux at 90°C and maintained for 18 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water, and the pH is adjusted to 4 by the addition of 5N hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration. The filtrate is then extracted with ethyl acetate. The aqueous layer is further acidified to pH 4 and re-extracted with ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated. The solid product obtained from all steps is combined and dried under high vacuum at 40°C for 12 hours to afford 5-chloro-3-methylpicolinic acid.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-3-methylpicolinonitrile | [1] |
| Reagents | Sodium Hydroxide, Hydrochloric Acid, Ethanol, Ethyl Acetate | [1] |
| Reaction Time | 18 hours | [1] |
| Reaction Temperature | 90°C (Reflux) | [1] |
| Yield | 89% | [1] |
| Product Purity | High (confirmed by LC/MS and 1H NMR) | [1] |
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for Route 1.
Alternative Synthetic Approaches
While the hydrolysis of 5-chloro-3-methylpicolinonitrile is a highly efficient method, other synthetic routes starting from different precursors are plausible. These alternatives are considered based on the commercial availability of starting materials and general synthetic transformations. However, detailed experimental data for these routes leading specifically to this compound are less documented in the public domain.
Route 2: Carboxylation of 2-Bromo-3-methyl-5-chloropyridine
This proposed route would involve the conversion of a bromo-substituted pyridine into the corresponding carboxylic acid. This transformation can typically be achieved through two main strategies:
-
Grignard Reaction: Formation of a Grignard reagent from 2-Bromo-3-methyl-5-chloropyridine by reaction with magnesium, followed by quenching with carbon dioxide.
-
Palladium-Catalyzed Carbonylation: Reaction of the bromo-precursor with carbon monoxide in the presence of a palladium catalyst and a suitable base.
Visualization of a Potential Pathway
Caption: Proposed synthetic pathway via Route 2.
Route 3: Functionalization of 2,5-Dichloropyridine
Starting from the readily available 2,5-Dichloropyridine, a multi-step synthesis could be envisioned. A potential sequence would involve:
-
Selective Methylation: Introduction of a methyl group at the 3-position. This could be challenging due to regioselectivity issues.
-
Selective Carboxylation: Introduction of a carboxylic acid group at the 2-position, potentially via lithiation followed by reaction with carbon dioxide.
This route's feasibility would heavily depend on achieving high regioselectivity in both the methylation and carboxylation steps. 2,5-Dichloropyridine is listed as a raw material for the target compound, suggesting its potential in a synthetic sequence.[2]
Route 4: Oxidation and Chlorination of 3,5-Lutidine
3,5-Lutidine (3,5-dimethylpyridine) offers another potential starting point. This route would necessitate:
-
Selective Oxidation: Oxidation of one of the methyl groups to a carboxylic acid. Achieving selective mono-oxidation can be a significant challenge.
-
Chlorination: Introduction of a chlorine atom at the 5-position of the pyridine ring.
The industrial production of 3,5-lutidine is well-established, making it an economically attractive starting material.[3][4][5] However, the development of a high-yielding and selective process for its conversion to the desired product would require considerable optimization.
Comparison Summary and Conclusion
| Route | Starting Material | Key Transformation(s) | Pros | Cons |
| 1 | 5-Chloro-3-methylpicolinonitrile | Nitrile Hydrolysis | High yield (89%), well-documented, straightforward | Availability and cost of the nitrile starting material may be a factor |
| 2 | 2-Bromo-3-methyl-5-chloropyridine | Carboxylation (e.g., Grignard, Carbonylation) | Potentially a direct route | Lack of detailed experimental data, potential for side reactions |
| 3 | 2,5-Dichloropyridine | Selective Methylation and Carboxylation | Readily available starting material | Potential for poor regioselectivity, likely a multi-step process |
| 4 | 3,5-Lutidine | Selective Oxidation and Chlorination | Inexpensive and readily available starting material | Challenges in achieving selective mono-oxidation and regioselective chlorination |
Based on the currently available information, the hydrolysis of 5-chloro-3-methylpicolinonitrile (Route 1) stands out as the most reliable and highest-yielding method for the preparation of this compound. Its detailed and reproducible experimental protocol makes it the preferred choice for laboratory and potential scale-up synthesis. The alternative routes, while plausible, require significant process development and optimization to be competitive in terms of efficiency and yield. Further research into these alternative pathways could, however, lead to more cost-effective or environmentally benign processes in the future.
References
- 1. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 4. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]
- 5. 3,5-Lutidine - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]
A Comparative Guide to the Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic Acid: Alternative Reagents and Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 5-Chloro-3-methylpyridine-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of the established synthetic route and potential alternative methodologies, offering insights into reagent choice, reaction conditions, and overall efficiency.
Established Method: Hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile
The most commonly reported and well-documented method for the synthesis of this compound is the hydrolysis of its corresponding nitrile precursor, 5-chloro-3-methylpyridine-2-carbonitrile. This approach is characterized by its high yield and straightforward procedure.
Experimental Protocol
A solution of 5-chloro-3-methylpicolinonitrile (1.0 eq) in ethanol is treated with an aqueous solution of sodium hydroxide (NaOH) (3.5 eq). The mixture is heated to reflux (approximately 90 °C) for 18 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then diluted with water, and the pH is adjusted to 4 with the addition of 5N hydrochloric acid (HCl), leading to the precipitation of the product. The solid is collected by filtration. The filtrate is extracted with ethyl acetate, and the aqueous layer is further acidified to pH 4 and re-extracted. The combined organic extracts are dried and concentrated. The solids from all steps are combined and dried under high vacuum to yield the final product.[1]
Alternative Synthetic Strategies
While the hydrolysis of the nitrile is a robust method, the exploration of alternative reagents and synthetic pathways can offer advantages in terms of starting material availability, cost, and potential for process optimization. Two plausible alternative starting materials are 2-chloro-3-methylpyridine and 3,5-dichloropyridine.
Alternative Route 1: Carboxylation of 2-Chloro-3-methylpyridine
This approach involves the direct introduction of the carboxylic acid group at the 2-position of the pyridine ring. A common strategy for such a transformation is through ortho-directed metallation followed by quenching with carbon dioxide.
Theoretical Protocol:
-
Lithiation: 2-Chloro-3-methylpyridine would be treated with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The chlorine atom at the 2-position can direct the lithiation to the adjacent C-3 position, however, the methyl group at C-3 might sterically hinder this, and lithiation at the C-6 position could also be a competing pathway. More specific studies on the regioselectivity of lithiation for this particular substrate are needed.
-
Carboxylation: The resulting lithiated intermediate would then be quenched with a stream of dry carbon dioxide (CO2) gas or by adding solid dry ice.
-
Acidic Work-up: The reaction mixture would be quenched with an aqueous acid to protonate the carboxylate and yield the desired carboxylic acid.
Alternative Route 2: Functionalization of 3,5-Dichloropyridine
Utilizing the commercially available 3,5-dichloropyridine as a starting material presents another synthetic avenue. This route would necessitate the introduction of both the methyl and the carboxylic acid groups at the appropriate positions.
Theoretical Multi-step Protocol:
-
Regioselective Functionalization: The C4 position of 3,5-dichloropyridine is the most acidic and can be selectively deprotonated using a strong base like LDA, allowing for the introduction of a functional group at this position. However, for the synthesis of the target molecule, functionalization at the C2 and C3 positions is required.
-
Introduction of the Carboxylic Acid Group: One possible strategy could involve a halogen-metal exchange at one of the chloro positions, followed by carboxylation.
-
Introduction of the Methyl Group: The methyl group could be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, by first converting one of the chloro groups to a suitable coupling partner.
This route is likely to be more complex and involve multiple steps, potentially leading to a lower overall yield compared to the nitrile hydrolysis method. Detailed experimental procedures and yield data for the complete synthesis of this compound from 3,5-dichloropyridine are not well-documented in the available literature.
Performance Comparison
To facilitate a clear comparison, the following table summarizes the key aspects of the established method and the theoretical alternatives.
| Feature | Established Method (Nitrile Hydrolysis) | Alternative Route 1 (from 2-Chloro-3-methylpyridine) | Alternative Route 2 (from 3,5-Dichloropyridine) |
| Starting Material | 5-Chloro-3-methylpyridine-2-carbonitrile | 2-Chloro-3-methylpyridine | 3,5-Dichloropyridine |
| Key Reagents | NaOH, HCl | Strong base (e.g., LDA), CO2 | Strong base, CO2, organometallic reagents for cross-coupling |
| Number of Steps | 1 | 1 (from the immediate precursor) | Multiple |
| Reported Yield | 89%[1] | Not available | Not available |
| Advantages | High yield, well-established protocol | Potentially shorter route if starting material is readily available | Utilizes a common and relatively inexpensive starting material |
| Disadvantages | Requires synthesis of the nitrile precursor | Lack of specific experimental data, potential for side reactions (e.g., competing lithiation sites) | Likely a multi-step synthesis with lower overall yield, requires careful control of regioselectivity |
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the established and a theoretical synthetic workflow.
References
Comparative Analysis of the Biological Activity of 5-Chloro-3-methylpyridine-2-carboxylic acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of compounds structurally similar to 5-Chloro-3-methylpyridine-2-carboxylic acid. Due to the limited publicly available data on the specific biological functions of this compound, this comparison focuses on related pyridine-2-carboxylic acid derivatives to infer potential activities and guide future research. The information presented is supported by experimental data from peer-reviewed literature and includes detailed methodologies for the described assays.
Overview of Pyridine-2-carboxylic Acid Derivatives
Pyridine-2-carboxylic acid (picolinic acid) and its derivatives are a versatile class of heterocyclic compounds that exhibit a broad spectrum of biological activities. The pyridine ring, being aromatic and electron-deficient, facilitates interactions with biological targets through π-π stacking and hydrogen bonding. The carboxylic acid group adds polarity and can coordinate with metal ions, a key feature in enzyme inhibition. Substitutions on the pyridine ring allow for the fine-tuning of their biological and physicochemical properties.
Comparative Biological Activities
The biological activities of this compound are inferred by comparing the activities of its structural analogues: 5-chloropicolinic acid, 3-methylpicolinic acid, and other related picolinic acid derivatives.
| Compound | Biological Activity | Target/Mechanism of Action | Experimental Data |
| 5-Chloropicolinic acid | Antihypertensive | Inhibitor of dopamine β-hydroxylase.[1][2] | Specific IC50 values are not readily available in the public domain. |
| Picolinic acid derivatives | Herbicidal (Auxin-like) | Act as synthetic auxins, binding to auxin receptors like AFB5, leading to disruption of plant growth.[3][4] | Varies by derivative; for example, some 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds show significantly lower IC50 values for root growth inhibition than commercial herbicides.[3] |
| 3-Bromo-6-methylpicolinic acid | Antimicrobial, Anti-inflammatory, Cytotoxic | Potential mechanisms include enzyme inhibition and receptor binding. | Specific quantitative data is not detailed in the available literature. |
| Cloxyquin (5-chloroquinolin-8-ol) | Antituberculosis | Not fully elucidated, but may involve metal chelation. | MIC values against Mycobacterium tuberculosis range from 0.062 to 0.25 µg/ml.[5] |
| Picolinic acid | Antimicrobial | Metal ion chelation. | Exhibits antimicrobial activity against extracellular and intramacrophage Mycobacterium avium complex.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and replication of studies.
Dopamine β-Hydroxylase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the enzyme dopamine β-hydroxylase, which is involved in the conversion of dopamine to norepinephrine.
Principle: The activity of dopamine β-hydroxylase is measured by quantifying the amount of norepinephrine produced from its substrate, dopamine. The inhibition of the enzyme by a test compound is determined by the reduction in norepinephrine formation.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate buffer, pH 5.0), the substrate dopamine, ascorbic acid (as a cofactor), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified dopamine β-hydroxylase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.
-
Quantification of Norepinephrine: The amount of norepinephrine produced is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Herbicidal Activity - Root Growth Inhibition Assay
This assay assesses the herbicidal potential of a compound by measuring its effect on the root growth of a model plant.
Principle: The inhibition of root elongation in a sensitive plant species is a sensitive indicator of herbicidal activity, particularly for compounds with an auxin-like mode of action.
Protocol:
-
Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions in distilled water or a nutrient solution.
-
Seed Germination: Sterilize seeds of a model plant (e.g., Arabidopsis thaliana or cress) and place them on agar plates or filter paper moistened with the test solutions.
-
Incubation: Incubate the plates vertically in a growth chamber with controlled light and temperature conditions for a period of 3 to 7 days.
-
Root Length Measurement: After the incubation period, measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration of the test compound compared to a solvent-treated control. Determine the IC50 value for root growth inhibition.
Antimicrobial Activity - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][4]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.[2]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Antituberculosis Activity - Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.[3][7]
Principle: The Alamar Blue reagent is a redox indicator that changes color from blue to pink in the presence of metabolically active (i.e., growing) mycobacteria. The inhibition of growth by an antitubercular agent is indicated by the absence of this color change.
Protocol:
-
Drug Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing Middlebrook 7H9 broth.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculation and Incubation: Inoculate the wells with the mycobacterial suspension and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add the Alamar Blue reagent to each well and re-incubate for 24 hours.
-
MIC Determination: The MIC is the lowest drug concentration that prevents the color change from blue to pink.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to aid in understanding the mechanisms of action and experimental designs.
Conclusion
While direct biological activity data for this compound is not extensively documented, the analysis of its structural analogues suggests several potential areas of biological function. The presence of the chloro and methyl substitutions on the picolinic acid scaffold could modulate its activity towards various targets. Based on the activities of similar compounds, this compound warrants investigation for its potential as an antihypertensive, herbicidal, antimicrobial, or anti-inflammatory agent. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its biological profile. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cost Analysis of Synthetic Pathways for 5-Chloro-3-methylpyridine-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient and cost-effective synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries, is of paramount importance. This guide provides a detailed cost analysis of two prominent synthetic pathways, offering a comparative overview of their economic viability based on starting material costs, reaction conditions, and overall yield.
Executive Summary
Two primary synthetic routes for this compound are evaluated:
-
Pathway 1: Hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile. This direct, one-step approach offers a high-yield conversion to the final product.
-
Pathway 2: Oxidation of 2-Chloro-3-methylpyridine. This pathway, while requiring a catalyst and an initiator under pressure, presents an alternative starting from a different commercially available precursor.
The analysis reveals that Pathway 1, the hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile, is the more economically favorable route due to its simplicity, high yield, and the relatively low cost of the primary starting material and reagents.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for each synthetic pathway, providing a clear comparison for cost-informing decisions.
| Parameter | Pathway 1: Hydrolysis | Pathway 2: Oxidation |
| Starting Material | 5-Chloro-3-methylpyridine-2-carbonitrile | 2-Chloro-3-methylpyridine |
| Starting Material Cost | ~$7.00 / kg | ~$13.50 - $16.50 / kg |
| Key Reagents | Sodium Hydroxide, Ethanol, Hydrochloric Acid | N-Hydroxyphthalimide, Cobalt (III) acetylacetonate, Acetonitrile/Ethyl Acetate, Oxygen |
| Key Reagent Costs | Low | Moderate to High (catalyst and initiator) |
| Number of Steps | 1 | 1 |
| Reported Yield | 89%[1] | Up to 94% (for a related compound)[2] |
| Reaction Conditions | Reflux at 90°C for 18h | 80-110°C, 1.0 MPa Oxygen Pressure, 18h[2] |
| Purification Method | Precipitation and Extraction | Filtration and Rinsing |
| Estimated Cost per Gram | Lower | Higher |
Synthetic Pathway Diagrams
To visually represent the evaluated synthetic routes, the following diagrams have been generated.
Experimental Protocols
Pathway 1: Hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile
Procedure: To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), a 5.0 N solution of sodium hydroxide (110 mL, 550 mmol) is added.[1] The resulting mixture is heated to reflux at 90°C for 18 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is diluted with water, and the pH of the solution is adjusted to 4 by the addition of 5N HCl. The precipitated solid is collected by filtration. The filtrate is extracted with ethyl acetate. The aqueous layer is further acidified to pH 4 and extracted again with ethyl acetate. The combined organic extracts are dried over a suitable drying agent and concentrated to yield 5-chloro-3-methylpicolinic acid.[1] A reported yield for this process is 89%.[1]
Pathway 2: Oxidation of 2-Chloro-3-methylpyridine (Adapted from a similar synthesis)
Procedure: In a 500mL autoclave, 25g of 2-chloro-3-methylpyridine, 250g of a solvent (such as acetonitrile or ethyl acetate), 3.2g of N-hydroxyphthalimide (NHPI), and 1.25g of cobalt (III) acetylacetonate are added.[2] The autoclave is pressurized with oxygen to 1.0 MPa. The mixture is stirred and heated to a reaction temperature of 80-110°C for 18 hours.[2] After the reaction is complete, the autoclave is cooled to room temperature. The reaction mixture is then filtered, and the filter cake is washed with water to isolate the product. While this specific procedure is for the synthesis of 2-chloronicotinic acid, it provides a strong basis for a projected synthesis of the target molecule, with expected high yields.[2]
Cost Analysis Details
Pathway 1: The primary cost drivers for this pathway are the starting material, 5-Chloro-3-methylpyridine-2-carbonitrile, and the solvent, ethanol. The price of the starting material is approximately $7.00/kg. The cost of sodium hydroxide and hydrochloric acid is relatively low, especially at industrial scales. The high yield and simple one-step process contribute to lower labor and energy costs.
Pathway 2: The starting material, 2-chloro-3-methylpyridine, is more expensive, with prices ranging from approximately $13.50 to $16.50 per kilogram. The key cost contributors in this pathway are the catalyst (Cobalt (III) acetylacetonate) and the initiator (N-hydroxyphthalimide). While used in smaller quantities, their prices are significantly higher than the basic reagents in Pathway 1. For example, N-hydroxyphthalimide can cost around $200/kg, and Cobalt (III) acetylacetonate can be upwards of $500/kg.[3][4] The use of an autoclave and pressurized oxygen also adds to the equipment and safety-related costs. Although the reported yield for a similar reaction is very high, the overall cost per gram of the final product is projected to be significantly higher than in Pathway 1.
Conclusion and Recommendation
Based on the current analysis of starting material costs, reagent prices, reaction conditions, and overall process simplicity, Pathway 1 (Hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile) is the more cost-effective and recommended synthetic route for the production of this compound. This pathway offers a high-yield, straightforward, and economically advantageous approach for researchers and professionals in drug development and chemical manufacturing. Further process optimization of Pathway 1 could lead to even greater cost efficiencies.
References
A Comparative Guide to the Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid: Conventional vs. Green Chemistry Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries, has traditionally relied on methods that often involve harsh conditions and generate significant waste. This guide provides a comparative analysis of a conventional synthesis route with two emerging green chemistry alternatives: ultrasound-assisted synthesis and biocatalytic synthesis. The objective is to offer a clear, data-driven comparison of these methods to inform the selection of more sustainable and efficient synthetic strategies.
Performance Comparison at a Glance
The following table summarizes the key performance indicators for the conventional and two green synthesis approaches for this compound, starting from 5-chloro-3-methylpicolinonitrile.
| Parameter | Conventional Method (NaOH Hydrolysis) | Green Method 1 (Ultrasound-Assisted) | Green Method 2 (Biocatalytic - Nitrilase) |
| Reaction Time | 18 hours | ~1-2 hours | 26 hours |
| Temperature | 90 °C (Reflux) | Room Temperature | 30 °C |
| Solvent | Ethanol, Water, Ethyl Acetate | Water | Aqueous Buffer (e.g., Phosphate) |
| Catalyst/Reagent | Stoichiometric NaOH | Catalytic NaOH | Nitrilase (e.g., from Rhodococcus rhodochrous) |
| Yield | 89%[1] | High (expected >90%) | ~100% (for similar substrates)[2] |
| Atom Economy | Moderate | High | High |
| E-Factor (estimated) | High (due to solvent and excess base) | Low | Very Low |
| Work-up | Neutralization, Extraction | Simple Neutralization | Enzyme removal, pH adjustment |
| Environmental Impact | Use of organic solvents, high energy consumption | Reduced energy, avoids organic solvents | Biodegradable catalyst, mild conditions |
Experimental Protocols
Method 1: Conventional Synthesis via Alkaline Hydrolysis
This method involves the hydrolysis of 5-chloro-3-methylpicolinonitrile using a strong base under reflux conditions.
Materials:
-
5-chloro-3-methylpicolinonitrile
-
Ethanol (EtOH)
-
5.0 N Sodium Hydroxide (NaOH) solution
-
5 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL).[1]
-
Add 5.0 N NaOH solution (110 mL, 550 mmol).[1]
-
Heat the mixture to reflux at 90 °C and maintain for 18 hours.[1]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[1]
-
Dilute the residue with water and adjust the pH of the solution to 4 by the addition of 5 N HCl.[1]
-
Filter the precipitated solid.
-
Extract the filtrate with ethyl acetate.[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Method 2: Green Synthesis via Ultrasound-Assisted Hydrolysis
This approach utilizes ultrasonic irradiation to accelerate the hydrolysis reaction under milder conditions, significantly reducing reaction time and energy consumption.
Materials:
-
5-chloro-3-methylpicolinonitrile
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) for neutralization
-
Water
Procedure:
-
In a sonication vessel, suspend 5-chloro-3-methylpicolinonitrile in an aqueous solution of NaOH.
-
Irradiate the mixture in an ultrasonic bath at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC). The reaction is expected to complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to 0-5 °C.
-
Neutralize the solution with HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
Method 3: Green Synthesis via Biocatalytic Hydrolysis
This environmentally benign method employs a nitrilase enzyme to catalyze the direct hydrolysis of the nitrile to the carboxylic acid under mild, aqueous conditions.
Materials:
-
5-chloro-3-methylpicolinonitrile
-
Whole cells of Rhodococcus rhodochrous J1 (containing nitrilase) or isolated nitrilase
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Hydrochloric Acid (HCl) for pH adjustment
Procedure:
-
Prepare a suspension of Rhodococcus rhodochrous J1 cells in a phosphate buffer.
-
Add 5-chloro-3-methylpicolinonitrile to the cell suspension. Based on similar reactions, a substrate concentration of up to 1.4 M can be used.[2]
-
Incubate the reaction mixture at 30 °C with agitation for approximately 26 hours.[2]
-
Monitor the conversion of the nitrile to the carboxylic acid.
-
Once the reaction is complete, separate the cells by centrifugation.
-
Adjust the pH of the supernatant to the isoelectric point of the carboxylic acid to induce precipitation.
-
Filter the precipitated product, wash with cold water, and dry.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of each synthetic approach.
References
A Comparative Guide to the Structural Elucidation of 5-Chloro-3-methylpyridine-2-carboxylic acid Utilizing 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Two-dimensional NMR spectroscopy is a cornerstone in pharmaceutical research, offering enhanced structural elucidation for complex molecules.[1][2] It overcomes the limitations of one-dimensional (1D) NMR by providing detailed insights into molecular connectivity.[1][2]
Molecular Structure and Expected NMR Data
The structure of 5-Chloro-3-methylpyridine-2-carboxylic acid presents a distinct set of protons and carbons that can be resolved and assigned using 2D NMR. Based on available ¹H NMR data for this compound, we can predict the expected chemical shifts and correlations.[3]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H4 | ~7.73 | ~138 |
| H6 | ~8.41 | ~150 |
| 3-CH₃ | ~2.75 | ~18 |
| C2 | - | ~165 |
| C3 | - | ~135 |
| C5 | - | ~130 |
| COOH | ~11.29 | ~170 |
Note: Predicted values are based on typical chemical shifts for substituted pyridines and may vary based on solvent and experimental conditions.
Comparative Analysis of 2D NMR Techniques
The primary 2D NMR experiments for elucidating the structure of small organic molecules are COSY, HSQC, and HMBC.[4][5][6] Each provides a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8] For this compound, COSY would be crucial for confirming the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).[7][9] This is the primary method for assigning the chemical shifts of protonated carbons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for assigning quaternary carbons and piecing together the molecular framework by showing correlations between protons and carbons that are two or three bonds away.[7][9]
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlating Atom(s) | Type of Correlation | Structural Information Gained |
| COSY | H4 | H6 | ³JHH | Confirms through-bond coupling of aromatic protons. |
| HSQC | H4 | C4 | ¹JCH | Assigns the chemical shift of C4. |
| H6 | C6 | ¹JCH | Assigns the chemical shift of C6. | |
| 3-CH₃ | 3-CH₃ Carbon | ¹JCH | Assigns the chemical shift of the methyl carbon. | |
| HMBC | H4 | C2, C3, C5, C6 | ²JCH, ³JCH | Confirms connectivity around the pyridine ring. |
| H6 | C2, C4, C5 | ²JCH, ³JCH | Confirms connectivity and substitution pattern. | |
| 3-CH₃ | C2, C3, C4 | ²JCH, ³JCH | Positions the methyl group at C3. |
Experimental Workflow and Protocols
The structural elucidation of an unknown compound using 2D NMR follows a logical progression. The following diagram illustrates a typical workflow.
Caption: Workflow for 2D NMR Structural Elucidation.
Detailed Experimental Protocols
The following are generalized protocols for acquiring 2D NMR spectra on a 400 MHz spectrometer.
1. COSY (Correlation Spectroscopy)
-
Pulse Sequence: Standard gradient-enhanced COSY (gCOSY).
-
Spectral Width (¹H): 0-12 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 2-4.
-
Number of Points (F2): 1024.
-
Processing: Sine-bell window function applied in both dimensions followed by Fourier transform.
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Sequence: Standard gradient-enhanced HSQC (gHSQC).
-
Spectral Width (¹H): 0-12 ppm.
-
Spectral Width (¹³C): 0-180 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 4-8.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
Processing: Qsine window function in F2 and sine-bell in F1, followed by Fourier transform.
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Sequence: Standard gradient-enhanced HMBC (gHMBC).
-
Spectral Width (¹H): 0-12 ppm.
-
Spectral Width (¹³C): 0-180 ppm.
-
Number of Increments (F1): 512.
-
Number of Scans per Increment: 8-16.
-
Long-Range Coupling Constant: Optimized for 8 Hz to observe ²JCH and ³JCH correlations.[7]
-
Processing: Sine-bell window function in both dimensions followed by Fourier transform.
Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other analytical techniques can provide complementary or confirmatory data.
Table 3: Comparison with Alternative Methodologies
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Definitive 3D structure in the solid state. | Unambiguous structural determination. | Requires a single, high-quality crystal; structure may differ from solution-state. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[10] | High sensitivity; provides molecular formula with high-resolution MS.[10] | Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple for identifying key functional groups (e.g., C=O, O-H). | Provides limited information on the overall molecular skeleton. |
References
- 1. rjupublisher.com [rjupublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openpubglobal.com [openpubglobal.com]
- 6. omicsonline.org [omicsonline.org]
- 7. benchchem.com [benchchem.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
A Crystallographic Comparison of 5-Chloro-3-methylpyridine-2-carboxylic Acid and a Key Derivative
A detailed analysis of the solid-state architecture of pyridine derivatives is crucial for understanding their physicochemical properties and potential applications in drug development and materials science. This guide provides a comparative overview of the X-ray crystallography of 5-Chloro-3-methylpyridine-2-carboxylic acid and its notable derivative, 2-Chloro-5-methyl-3-nitropyridine. While a complete crystallographic dataset for the parent carboxylic acid is not publicly available, this comparison leverages the detailed structural information of a closely related nitro-derivative to infer and contrast key structural features.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a carboxylic acid, a chloro, and a methyl group on the pyridine ring, allows for a variety of intermolecular interactions that dictate its crystal packing and, consequently, its physical properties such as solubility and melting point.
To provide insight into the solid-state behavior of this class of compounds, we present a detailed crystallographic analysis of a closely related derivative, 2-Chloro-5-methyl-3-nitropyridine. The substitution of the carboxylic acid group with a nitro group, and the positional isomerism, offers a valuable opportunity to study the influence of different functional groups on the crystal lattice.
Data Presentation: Crystallographic Parameters
A summary of the crystallographic data for 2-Chloro-5-methyl-3-nitropyridine is presented below. This data provides a foundation for understanding the molecular geometry and crystal packing of this derivative.
| Parameter | 2-Chloro-5-methyl-3-nitropyridine[1] |
| Chemical Formula | C₆H₅ClN₂O₂ |
| Molecular Weight ( g/mol ) | 172.57 |
| Crystal System | Orthorhombic |
| Space Group | P 2₁2₁2₁ |
| a (Å) | 21.435(6) |
| b (Å) | 8.151(2) |
| c (Å) | 8.494(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1484.0(7) |
| Z | 8 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Table 1: Crystallographic data for 2-Chloro-5-methyl-3-nitropyridine.
Structural Analysis and Comparison
The crystal structure of 2-Chloro-5-methyl-3-nitropyridine reveals that the molecule crystallizes with two independent molecules in the asymmetric unit. The crystal packing is primarily stabilized by intermolecular C-H···O hydrogen bonds.[1]
In contrast, for the hypothetical crystal structure of this compound, one would anticipate strong intermolecular hydrogen bonding mediated by the carboxylic acid group. Typically, carboxylic acids form dimeric structures through O-H···O hydrogen bonds, which would likely be a dominant feature in its crystal packing. The presence of the chloro and methyl groups would further influence the packing through weaker van der Waals interactions.
The planarity of the pyridine ring is a key feature in both molecules. In 2-Chloro-5-methyl-3-nitropyridine, the pyridine ring is essentially planar. A similar planarity would be expected for this compound, with the carboxylic acid group likely being nearly coplanar with the ring to maximize conjugation.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of the corresponding nitrile.[2]
Step 1: Hydrolysis of 5-Chloro-3-methylpicolinonitrile
To a solution of 5-chloro-3-methylpicolinonitrile in ethanol, an aqueous solution of sodium hydroxide is added. The mixture is heated at reflux for several hours. After cooling, the reaction mixture is concentrated, and the pH is adjusted to acidic conditions (around pH 4) using hydrochloric acid to precipitate the carboxylic acid. The solid product is then filtered, washed, and dried.[2]
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For 2-Chloro-5-methyl-3-nitropyridine, crystals were obtained by the slow evaporation of a solution in a hexane/methylene chloride mixture.[1] A similar approach, experimenting with various solvents such as ethanol, ethyl acetate, or acetone, could be employed for growing crystals of this compound.
Visualizations
Logical Workflow for Synthesis and Crystallization
Caption: Workflow for the synthesis and crystallization of pyridine carboxylic acids.
Anticipated Hydrogen Bonding Comparison
Caption: Comparison of expected primary hydrogen bonding motifs.
Conclusion
The crystallographic analysis of 2-Chloro-5-methyl-3-nitropyridine provides valuable structural insights that can be cautiously extrapolated to its carboxylic acid analogue, this compound. The substitution of the nitro group with a carboxylic acid is expected to introduce strong, directional hydrogen bonding, leading to a significantly different and likely more robust crystal packing arrangement. Further experimental studies to obtain the crystal structure of this compound are warranted to validate these hypotheses and to fully enable structure-property relationship studies for this class of compounds.
References
Safety Operating Guide
Proper Disposal of 5-Chloro-3-methylpyridine-2-carboxylic Acid: A Guide for Laboratory Professionals
Researchers and scientists handling 5-Chloro-3-methylpyridine-2-carboxylic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this halogenated organic compound.
Immediate Safety and Handling Precautions:
Due to its chemical structure as a halogenated pyridine, this compound should be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Adherence to proper disposal procedures is crucial to prevent environmental contamination and potential health hazards.
Personal Protective Equipment (PPE):
When handling this compound for disposal, it is imperative to use appropriate personal protective equipment. This includes:
-
Gloves: Wear chemically resistant gloves.[1]
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A flame-retardant lab coat is recommended.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
Step-by-Step Disposal Procedure
1. Waste Collection and Segregation:
-
Designated Waste Container: Establish a dedicated, clearly labeled waste container for "Halogenated Organic Waste".[1]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids or bases.[1]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[1]
2. Labeling of Hazardous Waste:
Proper labeling of the waste container is mandatory. Before adding any waste, affix a "Hazardous Waste" label that includes the following information:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound" (no abbreviations or formulas).[1]
-
For mixtures, list all constituents and their approximate percentages.[1]
-
The date when waste is first added to the container.[1]
-
The name and contact information of the principal investigator or laboratory manager.[1]
-
The specific hazards (e.g., "Toxic," "Irritant").[1]
3. On-Site Accumulation:
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Container Closure: The container must be kept closed at all times, except when adding waste.[1]
-
Secondary Containment: It is advisable to use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[1]
4. Final Disposal Arrangement:
-
Licensed Disposal Company: Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]
-
Regulatory Compliance: Observe all federal, state, and local regulations when disposing of the substance.[3] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[3][4]
Quantitative Data for Waste Management
| Parameter | Specification | Source |
| Waste Category | Halogenated Organic Waste | [1] |
| Container Type | Chemically compatible, leak-proof with a secure screw-top cap (e.g., Polyethylene, Glass) | [1] |
| Labeling Requirement | "Hazardous Waste" with full chemical name, constituents, start date, and contact information | [1] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [1] |
| Final Disposal Method | Licensed Hazardous Waste Disposal Company | [1] |
| Regulatory Framework | Local, State, and Federal hazardous waste regulations (e.g., 40 CFR 261.3 in the US) | [3] |
Experimental Protocols for Safe Handling and Disposal
Spill Cleanup Protocol:
-
Ensure Safety: Wear the appropriate PPE, including respiratory protection, gloves, and eye protection.[1][3]
-
Containment: Prevent the further spread of the spill.[3]
-
Absorption: Cover the spill with an inert absorbent material such as sand or vermiculite.[1]
-
Collection: Carefully sweep up the absorbed material and place it into a designated, sealed container for hazardous waste.[1][2]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the container with "Hazardous Waste" and the contents, and dispose of it through your institution's EHS department.[1]
Empty Container Rinsing Protocol:
-
Initial Rinse: The first rinse of a container that held this compound must be collected as hazardous waste.[5]
-
Solvent Selection: Use a suitable solvent to rinse the container.[1]
-
Collection of Rinsate: The rinsate must be collected and disposed of as hazardous waste.[1]
-
Subsequent Rinses: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[5]
-
Final Disposal of Container: Once thoroughly rinsed and dried, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Chloro-3-methylpyridine-2-carboxylic acid
This guide provides immediate, essential safety and logistical information for handling 5-Chloro-3-methylpyridine-2-carboxylic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
Table 1: Hazard Summary
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[4][5] | To protect against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][5] | To prevent skin contact and irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][5] If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as detailed in Table 2.
-
Inspect gloves for any defects before use and ensure they are the correct size.
-
-
Handling the Compound :
-
Post-Handling :
-
Storage :
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[5]
-
Unused Compound : The original container with any remaining compound must be disposed of as hazardous chemical waste.[5]
-
Solutions : Unused or waste solutions should be collected in a labeled, sealed container for hazardous waste disposal. Do not empty into drains.[4][11]
-
-
Neutralization (if applicable and permitted by institutional policy) :
-
For acidic waste solutions, neutralization with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 may be required before final disposal. This should be done cautiously in a fume hood.[6]
-
-
Final Disposal :
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. echemi.com [echemi.com]
- 11. bio.vu.nl [bio.vu.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
